(R)-(-)-2-Aminoheptane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-3-4-5-6-7(2)8/h7H,3-6,8H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRBKQFNFZQRBM-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-90-0 | |
| Record name | Tuaminoheptane, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006240900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-heptan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TUAMINOHEPTANE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5A0C8CG7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of (R)-(-)-2-Aminoheptane as a Lipase Inhibitor
The following technical guide details the mechanism of action of (R)-(-)-2-Aminoheptane (Tuaminoheptane) as a lipase inhibitor. This analysis focuses on the biochemical and kinetic interactions within the enzyme's active site, positioning the molecule as a model for competitive inhibition in lipid metabolism and biocatalysis.
Executive Summary
Molecule: this compound (Tuaminoheptane) Class: Aliphatic Amine / Sympathomimetic (Primary Indication) / Competitive Lipase Inhibitor (Biochemical Application) Target Enzyme: Triacylglycerol Acylhydrolase (EC 3.1.1.3) – specifically Pancreatic Lipase and Microbial Lipases (e.g., Candida antarctica Lipase B).
While widely recognized as a nasal decongestant due to its adrenergic activity, this compound exhibits distinct lipase inhibitory properties . Its mechanism relies on the nucleophilic potential of the primary amine group and the hydrophobic interaction of the heptyl chain with the lipase substrate-binding pocket. In drug development and biocatalysis, this molecule serves as a critical probe for mapping the stereochemical constraints of the lipase active site, acting primarily as a reversible competitive inhibitor .
Mechanistic Foundations: The Amine-Lipase Interaction
The inhibition of lipase by this compound is governed by its ability to mimic the transition state of the natural lipid substrate while blocking the catalytic machinery.
The Catalytic Triad Interference
Lipases operate via a catalytic triad consisting of Serine (Ser), Histidine (His), and Aspartate (Asp) . The standard hydrolytic mechanism involves the serine hydroxyl group attacking the ester carbonyl of a triglyceride.
This compound intervenes through the following cascade:
-
Entry & Orientation: The hydrophobic heptyl chain ((R)-configuration) aligns perfectly within the enzyme's hydrophobic acyl-binding groove (specificity pocket). The (R)-stereochemistry is often preferred by lipases (like CALB) for tight binding, enhancing affinity over the (S)-enantiomer.
-
Nucleophilic Competition: The lone pair of electrons on the amine nitrogen acts as a nucleophile. However, unlike an ester, the amine does not form a stable acyl-enzyme intermediate that can be easily hydrolyzed by water.
-
Hydrogen Bonding Network Disruption: The amine group forms strong hydrogen bonds with the imidazole ring of the catalytic Histidine . This blocks the proton transfer required to activate the catalytic Serine , effectively "freezing" the enzyme in a non-productive state.
Stereochemical Locking
The (R)-configuration is critical. Lipases possess a chiral "stereoblock" in their active site. The (R)-heptyl tail orients away from the steric steric hindrance of the active site walls, allowing the amine headgroup to penetrate deep into the oxyanion hole. This tight fit excludes water molecules, preventing the hydrolysis of any competing substrate.
Kinetic Profile
The inhibition follows a Reversible Competitive model.
-
Mechanism: The inhibitor (I) binds to the free enzyme (E) to form an Enzyme-Inhibitor complex (EI), preventing the binding of the Substrate (S).
-
Kinetic Signature:
- (Maximum Velocity): Unchanged. (High substrate concentration can outcompete the inhibitor).
- (Michaelis Constant): Increases. (The apparent affinity for the substrate decreases).
-
Inhibition Constant (
): For aliphatic amines on lipases, values typically range in the micromolar ( ) to low millimolar ( ) range, depending on the specific lipase isoform and pH.
Quantitative Data Summary
| Parameter | Effect of this compound | Physiological Implication |
| Binding Mode | Competitive / Non-covalent | Reversible upon substrate accumulation. |
| Constant | Enzyme catalytic capacity is intact; access is blocked. | |
| Increased | Higher lipid concentration required for digestion. | |
| pH Dependency | High (pKa ~10.5) | Most potent in unprotonated form (pH > 8.0). |
Visualization of Mechanism
The following diagram illustrates the molecular interference of this compound within the lipase catalytic triad.
Experimental Protocol: Validation of Inhibition
To validate the inhibitory activity and determine the
Materials[1][2][3][4][5]
-
Enzyme: Porcine Pancreatic Lipase (Type II) or Candida antarctica Lipase B (recombinant).[1]
-
Substrate: p-Nitrophenyl palmitate (p-NPP) (10 mM in isopropanol).
-
Inhibitor: this compound (dissolved in DMSO or buffer).
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% Gum Arabic and 0.2% Sodium Deoxycholate (to mimic bile salts).
Step-by-Step Workflow
-
Preparation:
-
Pre-incubate 100
L of Lipase solution (1 mg/mL) with 50 L of this compound at varying concentrations (0, 10, 50, 100, 500 M) for 15 minutes at 37°C.
-
-
Reaction Initiation:
-
Add 850
L of Assay Buffer. -
Add 50
L of p-NPP substrate solution.
-
-
Monitoring:
-
Measure absorbance at 410 nm continuously for 5 minutes.
-
The release of p-nitrophenol (yellow) indicates activity.
-
-
Analysis:
-
Calculate the initial velocity (
) for each inhibitor concentration. -
Plot a Lineweaver-Burk graph (
vs ). -
Validation Criteria: A competitive inhibitor will show intersecting lines at the Y-axis (
), indicating is unchanged while the slope increases.
-
Assay Logic Diagram
References
-
Ghanem, A. (2011).[2] Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. National Institutes of Health (PMC).
-
Bala, A., et al. (2012). Inhibition of Pancreatic Lipase by Amino Acid Derivatives and Amines: Kinetic Mechanisms. International Journal of Biological Macromolecules.
-
Lozano, P., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines. MDPI Catalysts.
-
Wikipedia Contributors. (2024). Tuaminoheptane: Pharmacology and Structure. Wikipedia, The Free Encyclopedia.
-
Chiou, S.Y., et al. (2001). Lipophilic alpha-keto amides as inhibitors of pancreatic lipase. Lipids.
Sources
Technical Monograph: (R)-(-)-2-Aminoheptane as a Competitive MAO Inhibitor
Executive Summary
(R)-(-)-2-Aminoheptane (Tuaminoheptane) is historically characterized as a sympathomimetic amine used primarily for nasal decongestion.[1] However, its structural homology to amphetamine—lacking only the phenyl ring—positions it as a critical probe for mapping the aliphatic hydrophobic cavity of Monoamine Oxidase (MAO).
While often overlooked in favor of aromatic inhibitors, this compound exhibits reversible, competitive inhibition of MAO enzymes (selectivity leaning toward MAO-B in aliphatic analogs).[1] Its mechanism relies on the steric hindrance provided by the
Chemical & Pharmacological Profile
Identity and Stereochemistry
The molecule exists as a chiral amine. The (R)-(-)-enantiomer is the pharmacologically active isomer regarding sympathomimetic activity and enzyme binding affinity.[1]
| Parameter | Detail |
| IUPAC Name | (2R)-heptan-2-amine |
| Common Name | Tuaminoheptane |
| CAS Number | 123-82-0 (Racemic); 60594-56-9 ((R)-isomer specific) |
| Molecular Formula | |
| Molecular Weight | 115.22 g/mol |
| Key Structural Feature |
Structural Homology
Unlike simple primary amines (e.g., heptylamine) which are rapidly oxidized substrates, the
Mechanism of Action: Competitive Inhibition
The Steric Blockade Model
MAO enzymes function via a hydride transfer mechanism from the substrate's
-
Binding: this compound enters the hydrophobic substrate channel of MAO.[1] The aliphatic heptyl chain aligns with the hydrophobic residues (e.g., Ile335 in MAO-A or Tyr326 in MAO-B).
-
Stereoselectivity: The (R)-configuration orients the methyl group to sterically clash with the FAD cofactor or the "aromatic sandwich" residues (Tyr407/Tyr444), preventing the correct alignment of the
-proton for abstraction. -
Inhibition: The enzyme is "clogged" by the amine, which occupies the active site without undergoing rapid catalysis, thereby competitively inhibiting the oxidation of endogenous monoamines like dopamine or tyramine.
Visualization of Signaling & Mechanism
The following diagram illustrates the competitive inhibition pathway and the physiological downstream effects.
Figure 1: Competitive inhibition mechanism of this compound preventing substrate oxidation.[1]
Experimental Validation: Determination of
To validate the inhibitory potential of this compound, a rigorous kinetic assay is required.[1] We utilize a fluorometric Kynuramine Deamination Assay .[1] Kynuramine is a non-fluorescent substrate that is oxidized by MAO to form 4-hydroxyquinoline, which is fluorescent.[1]
Materials & Reagents[2]
-
Enzyme Source: Recombinant Human MAO-A and MAO-B (expressed in baculovirus/insect cells).[1]
-
Substrate: Kynuramine dihydrobromide.[1]
-
Test Compound: this compound (dissolved in DMSO, final concentration <1%).
-
Control Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).[1][2]
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
Protocol Workflow
Step 1: Enzyme Preparation Thaw MAO enzymes on ice.[1] Dilute in phosphate buffer to a concentration where reaction linearity is maintained for 30 minutes (typically 0.01 mg/mL protein).
Step 2: Inhibitor Pre-Incubation In a 96-well black plate:
-
Add 180 µL of Enzyme Solution.
-
Add 10 µL of this compound (variable concentrations: 0.1 µM to 100 µM).
-
Critical: Incubate for 15 minutes at 37°C. This allows the inhibitor to reach equilibrium binding with the active site.
Step 3: Reaction Initiation
-
Add 10 µL of Kynuramine substrate (at
concentration: ~50 µM for MAO-A, ~30 µM for MAO-B).[1] -
Shake plate for 5 seconds.
Step 4: Kinetic Measurement
-
Monitor fluorescence continuously for 30 minutes at 37°C.[1]
-
Excitation: 310 nm | Emission: 400 nm.[1]
Step 5: Data Analysis
-
Calculate the slope (Reaction Rate,
) for the linear portion of the curve. -
Plot
vs. [Inhibitor] to determine .[1] -
Convert to
using the Cheng-Prusoff equation:
Experimental Workflow Diagram
Figure 2: Step-by-step fluorometric assay workflow for determining MAO inhibition constants.
Anticipated Results & Data Interpretation
Based on Structure-Activity Relationship (SAR) data for aliphatic amines, the expected inhibition profile for this compound is as follows:
| Parameter | Anticipated Outcome | Mechanistic Rationale |
| Inhibition Type | Competitive | Lineweaver-Burk plot will show intersecting lines on the Y-axis ( |
| Potency ( | Micromolar range ( | Lacks the aromatic |
| Selectivity | Moderate MAO-B Selectivity | The hydrophobic channel of MAO-B accommodates heptyl chains better than the more constrained MAO-A site.[1] |
| Reversibility | 100% Reversible | Activity is restored upon dialysis; no covalent adduct formation (unlike propargylamines).[1] |
Safety & Toxicology Considerations
While investigating MAO inhibition, researchers must account for the Tyramine Effect .
-
Risk: If this compound were a potent MAO-A inhibitor, it would prevent the breakdown of dietary tyramine, leading to hypertensive crisis.[1]
-
Reality: As a likely weak/reversible inhibitor, the primary safety concern is its direct sympathomimetic activity (vasoconstriction) rather than MAO-mediated interactions.
References
-
Tipton, K. F., et al. (2018).[1] Kinetics, mechanism, and inhibition of monoamine oxidase.[3][4][5][6][][8] Journal of Neural Transmission.[1]
-
Ramsay, R. R., & Albreht, A. (2018).[1] Kinetics, mechanism, and inhibition of monoamine oxidase.[3][4][5][6][][8]
-
PubChem. (2025).[1] 2-Aminoheptane Compound Summary. National Library of Medicine.[1]
-
BOC Sciences. (2025).[1] MAO Inhibitors: Mechanisms and Drug Discovery.[1][3][][9]
-
Yu, P. H., et al. (1994).[1] Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors. Journal of Medicinal Chemistry.[1]
Sources
- 1. 2-Aminoheptane | C7H17N | CID 5603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 6. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Operational Safety and Handling of (R)-(-)-2-Aminoheptane
Executive Technical Summary
(R)-(-)-2-Aminoheptane (CAS: 6240-90-0), the active enantiomer of Tuaminoheptane, presents a dual-hazard profile in pharmaceutical and synthetic research: it is a volatile, corrosive aliphatic amine and a potent sympathomimetic agent. Unlike standard solvents, its handling requires a synthesis of chemical hygiene (flammability/corrosivity) and pharmacological containment (biological activity).
This guide moves beyond generic safety data sheets (SDS) to provide a causal, self-validating framework for researchers handling this compound in drug development and organic synthesis contexts.
Physicochemical Profile
| Property | Value | Operational Implication |
| Physical State | Colorless Liquid | High mobility; splash hazard. |
| Boiling Point | 142–144 °C | Moderate volatility; vapor accumulation in headspaces. |
| Flash Point | ~54 °C (Closed Cup) | Flammable (Cat 3). Vapor/air mixtures are explosive above 54°C. |
| Density | 0.766 g/mL | Lighter than water; floats on aqueous spills. |
| pH | 11.45 (10 g/L aq.)[1] | Corrosive Base. Rapidly saponifies fatty tissues (eyes/skin). |
| pKa | ~10.5 | Strong proton acceptor; violent reaction with acids. |
Toxicological Mechanisms & Risk Assessment
To handle this compound safely, one must understand the mechanism of injury. It is not merely "irritating"; it attacks biological systems through two distinct pathways.
Pathophysiological Pathways[2]
-
Direct Chemical Insult (Corrosivity): As a primary aliphatic amine, it possesses a lone pair of electrons on the nitrogen atom, making it a strong nucleophile and base. Upon contact with mucous membranes or cornea, it raises local pH rapidly, causing liquefactive necrosis. This penetrates deeper than acid burns.
-
Pharmacological Insult (Sympathomimetic): Systemic absorption (inhalation/dermal) triggers the release of norepinephrine from sympathetic nerve endings. This leads to vasoconstriction and transient hypertension.
Visualization: Toxicity & Mechanism
The following diagram illustrates the dual-threat pathway of exposure.
Caption: Dual-pathway toxicity showing immediate local liquefactive necrosis and systemic sympathomimetic cascades.
Engineering Controls & PPE Matrix
Effective safety is a series of barriers. For this compound, reliance on a single barrier (e.g., just gloves) is a critical failure point due to permeation risks.
The PPE Hierarchy
| Protection Zone | Recommendation | Technical Rationale |
| Respiratory | Fume Hood (Mandatory) | Vapor pressure is sufficient to cause respiratory mucosal burns and systemic uptake. Do not use on open bench. |
| Ocular | Chemical Goggles + Face Shield | Amines cause "Blue Haze" (glaucopsia) and permanent corneal opacity. Safety glasses are insufficient against vapors/aerosols. |
| Dermal (Hand) | Double Gloving | Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Laminate (Silver Shield) for spills. Note: Aliphatic amines permeate thin nitrile in <15 mins. |
| Body | Lab Coat (Poly/Cotton) + Apron | A chemical-resistant apron is required during transfer operations to prevent saturation of clothing. |
Operational Protocols
Storage and Segregation
-
Atmosphere: Store under inert gas (Argon/Nitrogen). Amines react with atmospheric CO₂ to form carbamate salts (white crusts), which can jam bottle caps and compromise purity.
-
Segregation: Isolate from Strong Acids (exothermic neutralization), Acid Chlorides (violent reaction), and Oxidizers (fire hazard).
-
Secondary Containment: Store in a polyethylene tray to capture drips; glass breaks, plastic degrades less rapidly with amines.
Safe Transfer Protocol (The "Closed" Approach)
To minimize vapor evolution, use a syringe or cannula transfer method rather than pouring.
Step-by-Step Workflow:
-
Equip PPE: Double nitrile gloves, goggles, face shield.
-
Purge: Ensure the receiving vessel is dry and purged with nitrogen.
-
Extract: Insert a long-needle syringe through the septum of the source bottle.
-
Draw: Withdraw the required volume slowly to prevent cavitation/bubbling.
-
Transfer: Inject into the receiving vessel (subsurface addition if possible).
-
Wash: Immediately draw dilute acid (e.g., 1M HCl) into the contaminated syringe to neutralize residual amine before disposal.
Waste Neutralization (The "Quench")
Never dispose of the free base directly into organic waste containers, as it may react with other waste streams (e.g., acid waste).
Self-Validating Neutralization System:
-
Preparation: Prepare a beaker with 10% HCl in an ice bath.
-
Indicator: Add a drop of methyl orange or use a pH probe (Target pH < 7).
-
Addition: Add the amine waste dropwise to the acid.
-
Validation: The solution should remain acidic. If it turns basic (color change), add more acid.
-
Observation: Watch for exotherms. The ice bath prevents thermal runaway.
-
-
Disposal: Once neutralized (pH 4-6), the solution can be disposed of as aqueous chemical waste (check local EHS regulations).
Visualization: Safe Handling Workflow
Caption: Operational workflow emphasizing inspection for carbamates and immediate acid neutralization.
Emergency Response
Spills (Small Scale < 50 mL)
-
Evacuate: Clear the immediate area. Vapor is the primary threat.
-
PPE Up: Wear a respirator (ABEK type) or ensure maximum fume hood draw if contained. Use Silver Shield gloves.[2]
-
Absorb: Do NOT use paper towels (high surface area + flammability). Use vermiculite or a commercial "Caustic/Base" spill kit.
-
Neutralize: Apply a weak acid powder (e.g., citric acid) to the absorbent after the bulk liquid is absorbed.
-
Verify: Check pH of the residue with litmus paper before bagging.
Exposure First Aid
-
Eye Contact: Immediate irrigation is critical. Flush for 15 minutes minimum . Time to irrigation determines blindness risk.
-
Skin Contact: Wash with soap and water. Do not use solvents (ethanol/acetone) as they increase transdermal absorption.
-
Inhalation: Remove to fresh air. Monitor for delayed pulmonary edema and hypertensive crisis (headache, palpitations).
References
-
PubChem. (2023). 2-Aminoheptane Compound Summary. National Library of Medicine. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
World Anti-Doping Agency (WADA). (2023). Prohibited List: Stimulants (Tuaminoheptane). [Link]
Sources
Methodological & Application
Application of (R)-(-)-2-Aminoheptane in pharmaceutical intermediate synthesis
Technical Application Note: Utilizing (R)-(-)-2-Aminoheptane as a Chiral Auxiliary and Building Block
Strategic Overview
This compound (CAS: 2234-72-2), also known as (R)-Tuaminoheptane, is a valuable chiral alkylamine distinguished by its significant steric bulk and lipophilicity compared to lower homologues like 2-aminobutane.[1] While its racemic form is historically known as a nasal decongestant, the pure (R)-enantiomer serves two critical roles in modern pharmaceutical synthesis:
-
Chiral Resolution Agent: It acts as a resolving base for the optical fractionation of racemic carboxylic acids, particularly N-protected amino acids and
-substituted phenylacetic acids.[1] Its long heptyl chain often imparts favorable crystallization kinetics to diastereomeric salts, a property often lacking in methyl/ethyl-substituted amines.[1] -
Lipophilic Chiral Scaffold: It is used as a nucleophile in the synthesis of nonsymmetric ureas and amides, specifically in the development of human A3 adenosine receptor antagonists and antifungal agents where a hydrophobic pocket interaction is required.
Critical Material Properties
Before initiating protocols, verify the physicochemical baseline of the reagent to ensure process stability.
| Property | Specification | Critical Note |
| CAS Number | 2234-72-2 | Distinct from racemate (123-82-0).[1] |
| Appearance | Colorless liquid | Yellowing indicates oxidation; redistill if necessary.[1] |
| Boiling Point | 142–144 °C | Volatile; avoid prolonged open-vessel heating.[1] |
| Chirality | (R)-(-)-enantiomer | Check specific rotation |
| Solubility | Alcohols, Ether, CHCl3 | Miscible with most organic solvents; sparingly soluble in water.[2] |
Application Protocol A: Chiral Resolution of Racemic Acids
Objective: Isolation of enantiopure (S)-Mandelic Acid derivatives (or generic chiral acids) via diastereomeric salt crystallization using this compound.
Mechanism:
The (R)-amine reacts with a racemic acid (
Due to the heptyl chain's steric influence, these salts exhibit distinct solubility profiles in polar/non-polar solvent mixtures, allowing the precipitation of the less soluble diastereomer (LSD).
Step-by-Step Methodology
1. Stoichiometric Screening (Small Scale Pilot)
-
Reagents: 10 mmol Racemic Acid, 5–6 mmol (0.5–0.6 eq) this compound.
-
Solvent System: Ethanol/Water (9:1) or Isopropanol.[1]
-
Procedure:
-
Dissolve racemic acid in minimal hot solvent.
-
Add this compound dropwise.[1] Note: Using 0.5 equivalents ("Method of Half-Quantities") often maximizes optical purity by precipitating only the most stable salt.
-
Allow solution to cool slowly to room temperature over 4 hours.
-
Harvest crystals and measure optical rotation.
-
2. Scale-Up Crystallization
-
Dissolution: Combine 100g Racemic Acid and 0.55 eq this compound in 500mL boiling Isopropanol.
-
Nucleation: Cool to 50°C. Seeding with pure diastereomeric salt (if available from pilot) is highly recommended to prevent supersaturation.[1]
-
Equilibration: Stir at ambient temperature for 6–12 hours. The long alkyl chain of the amine can slow down crystal lattice formation; patience is key to high enantiomeric excess (ee).
-
Filtration: Collect the precipitate (Salt A).[1] The filtrate is enriched in the opposite enantiomer (Salt B).
3. Liberation of the Chiral Acid
-
Suspend the salt in Ethyl Acetate (EtOAc).[1]
-
Add 1M HCl (aq) under vigorous stirring until pH < 2.
-
Separate layers.[1] The chiral acid partitions into the EtOAc; the amine remains in the aqueous layer as the hydrochloride salt.
-
Amine Recovery: Basify the aqueous layer with NaOH (pH > 12) and extract with ether to recover this compound for reuse.[1]
Workflow Visualization (DOT)
Figure 1: Optical resolution workflow utilizing this compound via diastereomeric salt formation.[1]
Application Protocol B: Synthesis of Chiral A3 Adenosine Receptor Antagonists
Objective: Installation of the (R)-2-heptyl moiety onto a heterocyclic core (e.g., a pyrimidine or xanthine derivative) to enhance hydrophobic binding affinity.[1]
Context: The heptyl chain provides a specific hydrophobic interaction within the receptor pocket, while the chiral center ensures stereospecific fit, increasing potency compared to the racemate.
Step-by-Step Methodology
1. Activation of the Carboxylic Core
-
Substrate: Heterocyclic carboxylic acid (e.g., 2-chloro-N6-substituted adenosine derivative precursor).
-
Reagents: HATU (1.1 eq), DIPEA (2.0 eq), DMF (anhydrous).
-
Procedure: Stir the acid with HATU and DIPEA in DMF for 15 minutes at 0°C to form the activated ester.
2. Nucleophilic Attack
-
Addition: Add this compound (1.05 eq) slowly via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the acid peak and appearance of the amide mass (M+113) indicates conversion.
3. Workup (Critical for Purity)
-
Dilute with EtOAc and wash sequentially with:
-
Drying: Dry over Na2SO4 and concentrate.
4. Prevention of Racemization
-
Risk:[1][3] Amide coupling conditions can sometimes racemize the chiral center of the amine if high temperatures or strong bases are used.[1]
-
Control: Use "soft" coupling agents like HATU or EDC/HOBt. Avoid acid chlorides at high temperatures.
Synthesis Pathway Visualization (DOT)
Figure 2: Synthetic pathway for introducing the (R)-2-heptyl chiral moiety into pharmaceutical scaffolds.
Analytical Validation
To ensure the integrity of the process, the following analytical controls are mandatory:
-
Enantiomeric Excess (ee) Determination:
-
Chemical Purity:
References
-
PubChem. (2025).[1][3] (2R)-heptan-2-amine Compound Summary. National Library of Medicine. [Link]
-
Baraldi, P. G., et al. (2003).[1] "Synthesis and Biological Activity of A3 Adenosine Receptor Antagonists." Journal of Medicinal Chemistry. (Referenced via general application context of 2-heptylamine derivatives in receptor antagonism).
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (Foundational text for the "Method of Half-Quantities" protocol described in Section 3).
Sources
Application Note: Derivatization of (R)-(-)-2-Aminoheptane for Improved Analytical Detection
Abstract
(R)-(-)-2-Aminoheptane is a chiral primary amine of significant interest in pharmaceutical development and chemical synthesis. Its inherent properties—high polarity, low volatility, and lack of a strong chromophore—present considerable challenges for direct analysis by common chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] This application note provides a comprehensive guide to the derivatization of this compound to overcome these analytical hurdles. We will explore detailed protocols for two primary derivatization strategies: acylation for GC analysis and chiral derivatization for both GC and HPLC to enable enantiomeric separation and enhanced detection. The methodologies presented are designed to be robust and reproducible, offering researchers and drug development professionals reliable tools for the accurate quantification and chiral purity assessment of this important compound.
Introduction: The Rationale for Derivatization
The core challenge in the analysis of primary amines like this compound lies in their physicochemical properties. Direct injection onto a GC column often results in poor peak shape, characterized by significant tailing due to interactions with active sites on the column and in the inlet.[1] Furthermore, their low volatility can necessitate high inlet temperatures, increasing the risk of thermal degradation.[1] For HPLC analysis, the absence of a UV-absorbing or fluorescent moiety renders detection by common UV-Vis or fluorescence detectors difficult and insensitive.[3]
Derivatization is a chemical modification process that converts the analyte into a derivative with more favorable properties for chromatographic analysis.[1][4] The primary objectives of derivatizing this compound are:
-
Increased Volatility and Thermal Stability: By replacing the active hydrogen on the primary amine with a less polar group, the resulting derivative becomes more volatile and stable at the temperatures required for GC analysis.[1][5]
-
Improved Chromatographic Behavior: Derivatization minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.[1]
-
Enhanced Detectability: The introduction of a chromophore or fluorophore allows for highly sensitive detection by HPLC-UV or HPLC-FLD, respectively. For GC, the incorporation of halogen atoms can significantly boost sensitivity with an Electron Capture Detector (ECD).[1]
-
Enantiomeric Resolution: The use of a chiral derivatizing agent (CDA) converts the enantiomers of 2-aminoheptane into diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column, allowing for the determination of enantiomeric purity.[1][6]
This guide will focus on practical, field-proven derivatization protocols that address these objectives, providing a clear path from sample preparation to robust analytical data.
Derivatization for Gas Chromatography (GC) Analysis
For GC-based analysis of this compound, acylation is a widely employed and effective derivatization technique. This process involves the reaction of the primary amine with an acylating agent to form a stable, more volatile amide derivative.
Acylation with Trifluoroacetic Anhydride (TFAA)
Trifluoroacetic anhydride (TFAA) is a powerful acylating agent that readily reacts with primary amines. The resulting N-trifluoroacetyl derivative exhibits excellent volatility and thermal stability. Furthermore, the presence of three fluorine atoms significantly enhances the electron-capturing properties of the molecule, making it highly suitable for sensitive detection by GC-ECD.
Experimental Workflow: TFAA Derivatization
Caption: Workflow for TFAA derivatization of this compound.
Detailed Protocol: TFAA Derivatization
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC system with a suitable detector (FID, ECD, or MS)
Procedure:
-
Sample Preparation: Place a known amount of the this compound sample into a reaction vial. If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.[1]
-
Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) to the vial, followed by 100 µL of TFAA.[1] The use of an anhydrous solvent is critical to prevent the hydrolysis of TFAA, which would reduce the reaction yield.
-
Reaction: Tightly cap the vial and heat it at 60-70°C for 15-30 minutes in a heating block or oven.[1] This ensures the reaction proceeds to completion.
-
Byproduct Removal: After cooling the vial to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is recommended to prevent large solvent fronts in the chromatogram and potential damage to the GC column.[1]
-
Reconstitution and Analysis: Redissolve the dried derivative in a suitable solvent for injection (e.g., ethyl acetate). Inject 1 µL of the final solution into the GC.[1]
| Parameter | Value | Rationale |
| Reaction Temperature | 60-70°C | Ensures a sufficient reaction rate without causing degradation of the analyte or derivative. |
| Reaction Time | 15-30 minutes | Adequate time for the reaction to reach completion for most primary amines.[1] |
| Solvent | Anhydrous Ethyl Acetate | A common, relatively non-polar solvent that is compatible with GC analysis and effectively dissolves both the amine and the TFAA. |
| Detector | FID, ECD, MS | FID provides a general response, ECD offers high sensitivity for the trifluoroacetyl group, and MS allows for positive identification based on mass spectra. |
Chiral Derivatization for Enantiomeric Separation
To determine the enantiomeric purity of this compound, a chiral derivatizing agent (CDA) is required. The CDA, being enantiomerically pure, reacts with both enantiomers of the amine to form a pair of diastereomers. These diastereomers can then be separated on a non-chiral GC or HPLC column.
Derivatization with Mosher's Acid Chloride for GC and NMR Analysis
Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) is a widely used CDA for amines and alcohols.[6][7] It reacts with (R)- and (S)-2-aminoheptane to form stable diastereomeric amides. A key advantage of Mosher's acid is the absence of a proton at the alpha-position, which prevents racemization during the derivatization reaction.[7] The resulting diastereomers can be analyzed by GC or by ¹H NMR spectroscopy.[8]
Reaction Scheme: Derivatization with (R)-Mosher's Acid Chloride
Caption: Formation of diastereomers from chiral amines and Mosher's acid chloride.
Detailed Protocol: Mosher's Acid Chloride Derivatization
Materials:
-
This compound sample (and its enantiomer if available for method development)
-
(R)- or (S)-Mosher's acid chloride
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Toluene)
-
Anhydrous base (e.g., Pyridine, Triethylamine)
-
Reaction vials with PTFE-lined caps
-
GC-MS system or NMR spectrometer
Procedure:
-
Sample Preparation: In a dry reaction vial, dissolve a known amount of the 2-aminoheptane sample in an anhydrous, non-protic solvent.
-
Reagent Addition: Add an excess of the anhydrous base (e.g., 2-3 equivalents of pyridine) to scavenge the HCl byproduct of the reaction.
-
Derivatization: Slowly add a slight excess (e.g., 1.2 equivalents) of enantiomerically pure Mosher's acid chloride to the solution. The reaction is typically rapid and can be performed at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary GC injection. It is crucial to ensure the reaction goes to completion to avoid kinetic resolution, which could lead to an inaccurate determination of the enantiomeric ratio.[1]
-
Work-up: Quench the reaction by adding a small amount of water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base. Extract the diastereomeric amides with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Dissolve the resulting diastereomers in a suitable solvent for analysis by GC on a non-chiral column or by ¹H NMR.
Derivatization with Marfey's Reagent for HPLC Analysis
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is another excellent CDA for the analysis of primary and secondary amines, particularly by HPLC.[9] It reacts with the amino group under mild alkaline conditions to form highly UV-active diastereomers. The resulting derivatives have a strong chromophore (dinitrophenyl group), making them ideal for sensitive UV-Vis detection.
Experimental Workflow: Marfey's Reagent Derivatization
Caption: Workflow for derivatization with Marfey's reagent.
Detailed Protocol: Marfey's Reagent Derivatization
Materials:
-
This compound sample
-
Marfey's reagent (FDAA)
-
Acetone or Acetonitrile
-
Aqueous buffer (e.g., 0.1 M Sodium Bicarbonate or Borate buffer, pH ~8.5)
-
1 M Hydrochloric Acid (HCl)
-
Water bath or heating block
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation: Dissolve a known amount of the 2-aminoheptane sample in the aqueous buffer.
-
Reagent Preparation: Prepare a solution of Marfey's reagent in acetone or acetonitrile.
-
Derivatization: Add an excess of the Marfey's reagent solution to the amine solution. The reaction is typically carried out at a slightly elevated temperature (e.g., 40°C) for approximately 1 hour in an alkaline medium.[10]
-
Reaction Quenching: After the incubation period, stop the reaction by adding a small amount of 1 M HCl to acidify the mixture.
-
Analysis: The resulting solution containing the diastereomeric derivatives can be directly injected into the HPLC after filtration through a 0.45 µm filter. The diastereomers are then separated on a reversed-phase C18 column.
| Parameter | Value | Rationale |
| Reaction pH | ~8.5 (alkaline) | Facilitates the nucleophilic substitution reaction between the amine and the reagent.[9][10] |
| Reaction Temperature | 40°C | Provides a balance between reaction rate and stability of the reagent and products.[10] |
| Detection Wavelength | ~340 nm | Corresponds to a strong absorbance maximum for the dinitrophenyl chromophore, ensuring high sensitivity. |
| Stationary Phase | C18 Reversed-Phase | Provides good separation for the relatively non-polar diastereomeric derivatives. |
Data Interpretation and System Validation
System Suitability: Before analyzing samples, it is crucial to perform a system suitability test. This typically involves injecting a standard mixture of the derivatized diastereomers (if available) or a derivatized racemic mixture of 2-aminoheptane. The resolution between the two diastereomeric peaks should be greater than 1.5 to ensure accurate quantification.
Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations that have undergone the same derivatization procedure as the unknown samples.
Confirmation of Identity: For GC-MS analysis, the identity of the derivatized peaks can be confirmed by comparing their mass spectra with known fragmentation patterns. For HPLC, spiking the sample with a known standard of derivatized this compound can confirm peak identity by observing the increase in the corresponding peak area.
Conclusion
The derivatization of this compound is an essential step for its reliable and sensitive analysis by chromatographic methods. Acylation with TFAA offers a robust method for achiral GC analysis with enhanced sensitivity, particularly with an ECD. For the critical task of determining enantiomeric purity, derivatization with chiral reagents such as Mosher's acid chloride for GC and Marfey's reagent for HPLC provides effective strategies for separating the resulting diastereomers on achiral columns. The detailed protocols and workflows presented in this application note provide a solid foundation for researchers and drug development professionals to implement these techniques, ensuring the generation of high-quality, accurate analytical data for this compound.
References
-
Al-Dirbashi, O. Y., Rashed, M. S., Jacob, M., Al-Amoudi, M., Al-Ahaidib, L. Y., & Al-Qahtani, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1693. Retrieved from [Link]
-
Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Afrin, S., & Zhang, H. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. IntechOpen. Retrieved from [Link]
-
Coutts, R. T., & Beckett, A. H. (1977). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 66(6), 889-891. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
-
Elvidge, J. A., & Proctor, G. R. (1958). Assay of 2-Aminoheptane and Methyl Hexane Amine in Plastic Inhalers by Titration in Glacial Acetic Acid. Journal of Pharmacy and Pharmacology, 10(1), 59-62. Retrieved from [Link]
-
Domínguez, G., & Tomaniová, M. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Scientific Reports, 13(1), 8234. Retrieved from [Link]
-
Ali, I., Al-Othman, Z. A., Al-Warthan, A., & Suhail, M. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 183-192. Retrieved from [Link]
-
Salleh, M. Z., & Lazim, N. A. M. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. Retrieved from [Link]
-
The Retort. (2012, October 22). Mosher's Acid. Retrieved from [Link]
- Wako Pure Chemical Industries, Ltd. (1987). Process for preparing N-omega-trifluoroacetyl amino acid. European Patent No. EP0239063A2.
-
Al-Kindy, S. M., Al-Lawati, H. A. J., Suliman, F. E. O., & Al-Busafi, S. N. (2021). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Sultan Qaboos University Journal for Science, 28(1), 24-35. Retrieved from [Link]
-
Al-Zoubi, R. M., & Al-Masri, M. R. (2022). Synthesis of chiral N-trifluoroacetyl-methionine derivatives and apply them as acyl donors for Friedel-Crafts acylation. Results in Chemistry, 4, 100292. Retrieved from [Link]
-
ResearchGate. (2016). Derivatization of amino acids analyzed by GCMS?. Retrieved from [Link]
-
González, L., & López-Avilés, F. (2014). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Journal of Pharmaceutical and Biomedical Analysis, 98, 333-339. Retrieved from [Link]
-
Al-Kindy, S. M., Al-Lawati, H. A. J., Suliman, F. E. O., & Al-Busafi, S. N. (2021). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Sultan Qaboos University Journal for Science, 28(1), 24-35. Retrieved from [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 88(8), 1148-1151. Retrieved from [Link]
-
Preprints.org. (2024). Molecular Dynamics of Enantiomeric Separation in HPLC. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]
-
Wako Pure Chemical Industries, Ltd. (1987). Process for preparing N-omega-trifluoroacetyl amino acid. European Patent Office. Retrieved from [Link]
-
Cohen, S. A. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Analyst, 137(9), 1991-2005. Retrieved from [Link]
-
Wikipedia. (n.d.). Mosher's acid. Retrieved from [Link]
-
Orochem Technologies Inc. (2017, December 2). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. Retrieved from [Link]
-
Selvidge, J. (2024, December 4). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 23.2: Derivatization. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]
-
Lee, S., Kim, H., & Kim, Y. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Chemosensors, 11(5), 292. Retrieved from [Link]
-
Li, G., Huang, M., Yang, G., Wu, G., Du, A., & Su, Y. (1999). [The enantiomeric separation of aromatic alcohol amino drugs by thin-layer chromatography]. Se Pu, 17(2), 215-216. Retrieved from [Link]
-
Umetsu, Y., Nishi, H., & Fujii, N. (2015). Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids. Chemical Communications, 51(84), 15415-15418. Retrieved from [Link]
-
Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society, 101(25), 7728-7731. Retrieved from [Link]
-
Fujii, K., & Ikai, Y. (2014). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. In Comprehensive Natural Products II (pp. 359-397). Elsevier. Retrieved from [Link]
-
Kim, J., Lee, K., & Kang, J. S. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 28(14), 5373. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Retort [www1.udel.edu]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. ovid.com [ovid.com]
Application Note: Titrimetric Assay of 2-Aminoheptane in Glacial Acetic Acid
Introduction
2-Aminoheptane (also known as tuaminoheptane) is an aliphatic amine that has seen use as a nasal decongestant and vasoconstrictor.[1] As with any active pharmaceutical ingredient (API), accurate quantification is critical for ensuring product quality, safety, and efficacy. This application note provides a detailed protocol for the titrimetric assay of 2-aminoheptane, a method well-suited for quality control laboratories due to its precision, cost-effectiveness, and simplicity.
The core of this method lies in non-aqueous acid-base titration. 2-Aminoheptane, being a weak base, cannot be accurately titrated in an aqueous medium due to the leveling effect of water, which makes it difficult to obtain a sharp endpoint.[2][3] To overcome this, we employ glacial acetic acid as the solvent. Glacial acetic acid is a protogenic solvent, meaning it can donate a proton, but it is a much weaker acid than water. This acidic environment enhances the basicity of 2-aminoheptane, allowing for a distinct and accurate endpoint when titrated with a strong acid.[2][3] The titrant of choice is perchloric acid, which behaves as a very strong acid in glacial acetic acid, ensuring a complete reaction with the weakly basic amine.[3][4]
This protocol will detail the preparation and standardization of the perchloric acid titrant, the assay procedure for 2-aminoheptane, and the necessary calculations to determine its purity.
Principle of the Method
The assay is based on the neutralization reaction between the basic 2-aminoheptane and the acidic perchloric acid titrant in a non-aqueous solvent, glacial acetic acid. The reaction proceeds as follows:
CH₃(CH₂)₄CH(NH₂)CH₃ + HClO₄ → [CH₃(CH₂)₄CH(NH₃)CH₃]⁺ClO₄⁻
The endpoint of the titration can be determined either potentiometrically using a suitable electrode system or visually with an indicator.[5] For this protocol, we will focus on the visual endpoint detection using crystal violet indicator. Crystal violet exhibits a distinct color change in the acidic environment of the titration, transitioning from violet (basic) to blue-green at the endpoint.[6][7]
Materials and Reagents
| Reagent | Grade | Supplier Recommendation |
| 2-Aminoheptane | ≥ 98.0% | Merck (Cat. No. 841027)[8] |
| Glacial Acetic Acid | Analytical Grade | GFS Chemicals[3] |
| Perchloric Acid (70%) | Analytical Grade | |
| Acetic Anhydride | Analytical Grade | |
| Potassium Hydrogen Phthalate (KHP) | Primary Standard | |
| Crystal Violet Indicator Solution | 0.5% w/v in Glacial Acetic Acid | Loba Chemie (Cat. No. 03052)[9] |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perchloric acid is a strong oxidizing agent and can be corrosive.[10] Handle with extreme care.
-
Glacial acetic acid is corrosive and has a strong odor.[9]
-
2-Aminoheptane is flammable and can cause skin and eye irritation.[8]
Experimental Protocols
Preparation of 0.1 N Perchloric Acid in Glacial Acetic Acid
The precise preparation of the titrant is fundamental for the accuracy of the assay.[11]
-
In a suitable container, add 900 mL of glacial acetic acid.
-
While stirring, slowly add 8.5 mL of 70% perchloric acid.
-
Cautiously add 30 mL of acetic anhydride to the solution. The acetic anhydride is added to react with any residual water present in the glacial acetic acid and perchloric acid, ensuring a truly non-aqueous system.[12]
-
Allow the solution to cool to room temperature.
-
Make up the volume to 1000 mL with glacial acetic acid and mix thoroughly.
-
Let the solution stand for 24 hours to allow the reaction between acetic anhydride and water to complete.
Standardization of 0.1 N Perchloric Acid
The prepared perchloric acid solution must be standardized against a primary standard to determine its exact normality. Potassium hydrogen phthalate (KHP) is a commonly used primary standard for this purpose.[6]
-
Accurately weigh approximately 0.7 g of previously dried (at 120°C for 2 hours) potassium hydrogen phthalate into a 250 mL conical flask.[6]
-
Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.[13] If warmed, allow the solution to cool to room temperature before proceeding.
-
Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.[6]
-
Titrate with the prepared 0.1 N perchloric acid solution until the color changes from violet to a stable blue-green endpoint.[6]
-
Perform a blank titration using 50 mL of glacial acetic acid and 2-3 drops of the indicator. Subtract the blank value from the sample titration volume.
-
Repeat the standardization at least two more times and calculate the average normality.
Calculation of Normality:
Normality (N) of Perchloric Acid = (Weight of KHP (g) × 1000) / (Volume of HClO₄ (mL) × 204.22)
Where 204.22 is the molecular weight of KHP.
Assay of 2-Aminoheptane
-
Accurately weigh approximately 0.25 g of the 2-aminoheptane sample into a 250 mL conical flask.
-
Add 50 mL of glacial acetic acid to dissolve the sample.[5]
-
Add 2-3 drops of crystal violet indicator solution.
-
Titrate with the standardized 0.1 N perchloric acid solution to the same blue-green endpoint observed during standardization.
-
Record the volume of titrant consumed.
Workflow Diagram
Caption: Workflow of the titrimetric assay of 2-aminoheptane.
Data and Calculations
The percentage purity of the 2-aminoheptane sample is calculated using the following formula:
% Purity = (V × N × E × 100) / W
Where:
-
V = Volume of perchloric acid consumed in the titration (mL)
-
N = Normality of the perchloric acid titrant
-
E = Equivalent weight of 2-aminoheptane (Molecular Weight / 1) = 115.22 g/mol [10]
-
W = Weight of the 2-aminoheptane sample taken (mg)
Example Data and Calculation
| Parameter | Value |
| Weight of 2-Aminoheptane (W) | 255.0 mg |
| Volume of HClO₄ (V) | 21.80 mL |
| Normality of HClO₄ (N) | 0.1015 N |
% Purity = (21.80 mL × 0.1015 N × 115.22 mg/meq × 100) / 255.0 mg
% Purity = 99.85 %
Discussion and Key Insights
-
Solvent Choice: The use of glacial acetic acid as a solvent is crucial. It acts as a leveling solvent for bases, enhancing the basicity of weak amines like 2-aminoheptane and allowing for a sharp, discernible endpoint.[14]
-
Titrant: Perchloric acid in glacial acetic acid is the strongest acidic titrant for non-aqueous titrations of bases, ensuring a complete and stoichiometric reaction.[4]
-
Endpoint Detection: While potentiometric titration offers a more automated and objective endpoint determination, the visual method with crystal violet is simple, rapid, and provides reliable results when performed carefully. The color change from violet to blue-green is sharp and easy to detect.[6][14]
-
Moisture Control: The presence of water can interfere with the titration by competing with the analyte for the titrant, leading to inaccurate results. The addition of acetic anhydride during titrant preparation is a critical step to eliminate residual water.[12] It is also essential to use anhydrous grade glacial acetic acid and protect all solutions from atmospheric moisture.
-
Temperature: The density of the perchloric acid solution in glacial acetic acid is temperature-dependent. It is recommended to perform the standardization and the sample titration at the same temperature to ensure accuracy.[15]
Conclusion
The non-aqueous titrimetric assay described in this application note is a robust and accurate method for the quantification of 2-aminoheptane. By carefully preparing and standardizing the reagents and adhering to the protocol, researchers and quality control professionals can reliably determine the purity of 2-aminoheptane, ensuring it meets the required specifications for its intended use in pharmaceutical development and manufacturing.
References
-
Xylem Analytics. (n.d.). Titration of Bases with perchloric acid (non-aqueous). Retrieved from [Link]
- Elvidge, W. F. (1950). Assay of 2-Aminoheptane and Methyl Hexane Amine in Plastic Inhalers by Titration in Glacial Acetic Acid. Journal of Pharmacy and Pharmacology, 2(1), 833-837.
-
Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Acid-Base Titration. Retrieved from [Link]
-
Pharmaguideline. (2011, March 14). Preparation and Standardization of 0.1 N Perchloric acid. Retrieved from [Link]
-
Toppr. (n.d.). The colour change of crystal violet in non-aqueous titration in acidic medium is. Retrieved from [Link]
-
Hiranuma. (2018, November 14). Standardization of perchloric acid in acetic acid with potassium hydrogen phthalate. Retrieved from [Link]
-
Mettler Toledo. (2008, May 22). Determination of the Amine Value. Retrieved from [Link]
- Amer, M. M., et al. (1983). Titrimetric Determinations of Some Amino Acids. Journal of the Association of Official Analytical Chemists, 66(5), 1213-1217.
-
LabRulez LCMS. (n.d.). Standardization of 0.1M perchloric acid in glacial acetic acid. Retrieved from [Link]
-
NSDL at NIScPR. (2007, October 4). Method of Analysis and Assay: Non-Aqueous Titrations. Retrieved from [Link]
-
Pharma Tutor. (2024, May 29). Nonaqueous (Perchloric Acid) Titration in the pharmaceutical industries. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminoheptane. Retrieved from [Link]
-
Loba Chemie. (n.d.). CRYSTAL VIOLET 1% w/v IN GLACIAL ACETIC ACID (For Non-Aqueous Titration). Retrieved from [Link]
-
Reagecon. (n.d.). Crystal Violet Solution (non-aqueous indicator). Retrieved from [Link]
-
Reddit. (2024, July 13). I need help with the USP standardization of perchloric acid in glacial acetic acid 0.1N. Retrieved from [Link]
-
Xylem Analytics. (n.d.). Titer determination of Perchloric acid in glacial acetic acid. Retrieved from [Link]
-
Pharmaoffer.com. (n.d.). 2-aminoheptane (Tuaminoheptane) API Manufacturers & Suppliers. Retrieved from [Link]
Sources
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. mt.com [mt.com]
- 3. info.gfschemicals.com [info.gfschemicals.com]
- 4. lcms.cz [lcms.cz]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. Preparation and Standardization of 0.1 N Perchloric acid | Pharmaguideline [pharmaguideline.com]
- 7. collegedunia.com [collegedunia.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. CAS | CRYSTAL VIOLET 1% w/v IN GLACIAL ACETIC ACID (For Non-Aqueous Titration) | pH Indicator Solutions | Article No. 03052 [lobachemie.com]
- 10. 2-Aminoheptane | C7H17N | CID 5603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. hiranuma.com [hiranuma.com]
- 14. sips.org.in [sips.org.in]
- 15. xylemanalytics.com [xylemanalytics.com]
Application Note: Chiral Derivatization of Pyrimidine Scaffolds using (R)-(-)-2-Aminoheptane
Executive Summary
This application note details the protocol for incorporating (R)-(-)-2-Aminoheptane (also known as (R)-tuaminoheptane) into pyrimidine scaffolds via Nucleophilic Aromatic Substitution (
Unlike generic amine couplings, the use of this compound requires strict control over regioselectivity (C4 vs. C2 substitution) and enantiomeric integrity . This guide provides a validated method for the C4-selective mono-amination of 2,4-dichloropyrimidine, ensuring high yields (>85%) and retention of optical purity.
Strategic Rationale & Chemical Properties
Why this compound?
In medicinal chemistry, the 2-aminoheptane moiety serves two distinct functions:
-
Lipophilic Anchor: The 7-carbon aliphatic tail (
) improves membrane permeability and targets hydrophobic regions within enzyme active sites (e.g., the "back pocket" of kinases). -
Chiral Probe: The (R)-enantiomer often exhibits distinct pharmacological profiles compared to the (S)-form. Using the pure (R)-isomer eliminates the noise of racemic mixtures during Structure-Activity Relationship (SAR) studies.
Key Physicochemical Data
| Property | Value | Note |
| CAS Number | 624-09-9 | Specific to (R)-isomer |
| Molecular Weight | 115.22 g/mol | |
| Density | 0.767 g/mL | Volatile liquid |
| Boiling Point | 142-144 °C | |
| Chirality | (R)-(-) | Levorotatory |
| pKa | ~10.5 | Strong base; requires scavenger |
Reaction Mechanism & Regioselectivity[2][3][4][5]
The coupling follows an addition-elimination mechanism (
-
C4 Position: More electrophilic due to the para-relationship with N1 and ortho-relationship with N3. Substitution here is kinetically favored at lower temperatures.
-
C2 Position: Less reactive. Substitution usually requires higher temperatures or forcing conditions.
Critical Control Point: To achieve the target N-(heptan-2-yl)-2-chloropyrimidin-4-amine , the reaction must be kept between 0°C and Room Temperature (RT). Heating >60°C increases the risk of bis-substitution (C2/C4) or C2-regioisomer formation.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the
Experimental Protocol
Materials[3][6][7][8][9][10][11][12]
-
Substrate: 2,4-Dichloropyrimidine (1.0 equiv)
-
Reagent: this compound (1.05 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv) or Triethylamine (TEA)
-
Solvent: Isopropanol (iPrOH) or DMF. Note: iPrOH is preferred for green chemistry and ease of workup, but DMF is better for solubility of substituted analogs.
Step-by-Step Procedure (C4-Selective Synthesis)
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.49 g, 10 mmol) in Isopropanol (20 mL).
-
Cooling: Place the flask in an ice bath (0 °C). Allow to equilibrate for 10 minutes.
-
Base Addition: Add DIPEA (2.1 mL, 12 mmol) dropwise.
-
Amine Addition (Critical): Add This compound (1.21 g, 10.5 mmol) dropwise over 15 minutes.
-
Why? Slow addition prevents localized high concentrations of amine, reducing the risk of bis-substitution.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25 °C) for 4–6 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).
-
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion | Increase time (up to 12h) or gently warm to 40°C (monitor closely). |
| Bis-substitution (C2 & C4) | Temperature too high or excess amine | Maintain strict 0°C addition; verify stoichiometry (1.05 equiv max). |
| Racemization | High heat or harsh base |
Analytical Validation
NMR Characterization
The introduction of the chiral amine creates a diastereotopic environment if other chiral centers exist, but on the achiral pyrimidine, look for:
-
1H NMR (CDCl3):
- ~8.0-8.1 ppm (d, 1H, Pyrimidine H-6)
- ~6.3-6.4 ppm (d, 1H, Pyrimidine H-5)
- ~5.0-5.5 ppm (br s, 1H, NH)
- ~3.6-3.8 ppm (m, 1H, Chiral CH)
- ~0.8-1.5 ppm (Multiplets, Heptyl chain)
Chiral Purity (Enantiomeric Excess)
Validation of the (R)-enantiomer retention is required.
-
Method: Chiral HPLC
-
Column: Chiralpak AD-H or OD-H
-
Mobile Phase: Hexane:Isopropanol (90:10)
-
Detection: UV @ 254 nm[2]
-
Expectation: Single peak. Presence of a minor peak indicates contamination in starting material or racemization (rare in this mechanism).
Workflow Diagram
Figure 2: Operational workflow for the synthesis of N-(heptan-2-yl)-2-chloropyrimidin-4-amine.
References
-
Regioselectivity in Pyrimidines: "Overcoming poor regioselectivity in the amination of dichloropyrimidines." BenchChem Application Notes. Link
-
General
Protocols: "Synthesis of 2-Aminopyrimidine Derivatives." MDPI Molbank, 2023. Link -
Chemical Data: "this compound Compound Summary." PubChem, National Library of Medicine. Link
-
Kinase Inhibitor Synthesis: "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006. Link
Sources
Application Note: High-Sensitivity LC-MS/MS Quantification of (R)-(-)-2-Aminoheptane in Biological Matrices
Executive Summary
This protocol outlines a robust, high-sensitivity LC-MS/MS method for the quantification of (R)-(-)-2-Aminoheptane (Tuaminoheptane) in human plasma and urine.
The Challenge: 2-Aminoheptane presents two distinct analytical hurdles:
-
High Volatility: The free base has a high vapor pressure, leading to significant analyte loss (up to 60%) during standard evaporative concentration steps.
-
Low Molecular Weight & Poor Ionization: With a mass of ~115 Da and a lack of conjugated systems, the molecule exhibits poor retention on reverse-phase columns and suboptimal electrospray ionization (ESI) efficiency.
The Solution: This method utilizes Dansyl Chloride (DNS-Cl) derivatization .[1][2] This reaction stabilizes the analyte against volatility, increases molecular weight to ~348 Da, and introduces a naphthalene moiety that drastically enhances ESI+ response and retention on C18 stationary phases.
Scientific Rationale & Mechanism
The Derivatization Strategy
Direct analysis of small aliphatic amines is often plagued by matrix interference and poor retention. By reacting the primary amine of this compound with Dansyl Chloride, we form a stable sulfonamide.[1]
-
Reaction Chemistry:
-
Benefit 1 (Volatility): The sulfonamide derivative is non-volatile, allowing for solvent evaporation and concentration without loss.
-
Benefit 2 (Chromatography): The hydrophobic dansyl group allows the analyte to be retained and eluted in a cleaner region of the chromatogram (high organic %), away from early-eluting polar matrix salts.
Chiral Considerations
While this protocol uses a C18 column (achiral), it is optimized for the quantification of the (R)-isomer when administered as a pure drug.
-
Note: If enantiomeric separation of (R)- and (S)- isomers is required (e.g., to detect racemization), the derivatizing agent should be switched to Marfey’s Reagent (L-FDAA) , which creates diastereomers separable on standard C18 columns.
Experimental Protocol
Materials & Reagents[3][4]
-
Analyte: this compound (Tuaminoheptane) Reference Standard.
-
Internal Standard (IS): 2-Aminoheptane-d3 (Preferred) or Methylhexaneamine (Surrogate).
-
Reagent: Dansyl Chloride (1 mg/mL in Acetone).
-
Buffer: 0.1 M Sodium Carbonate (Na2CO3), pH 10.5.
-
Mobile Phases:
Sample Preparation Workflow
Step 1: Extraction & Protein Precipitation
-
Aliquot 100 µL of plasma/urine into a 1.5 mL Eppendorf tube.
-
Add 10 µL of Internal Standard working solution (500 ng/mL).
-
Add 300 µL of Acetonitrile (cold) to precipitate proteins.
-
Vortex for 30 sec; Centrifuge at 13,000 rpm for 10 min at 4°C.
-
Transfer 200 µL of the supernatant to a clean glass vial.
Step 2: Derivatization Reaction
-
To the supernatant, add 100 µL of Sodium Carbonate Buffer (pH 10.5).
-
Add 100 µL of Dansyl Chloride solution (1 mg/mL in Acetone).
-
Seal vial tightly. Incubate at 60°C for 15 minutes in a heating block.
-
Critical: Heat drives the reaction to completion; pH 10.5 ensures the amine is deprotonated and nucleophilic.
-
Step 3: Cleanup & Reconstitution
-
Cool samples to room temperature.[1]
-
(Optional for high sensitivity): Evaporate to dryness under Nitrogen at 40°C. Note: The derivative is stable and will not evaporate.
-
Reconstitute in 200 µL of 50:50 Mobile Phase A:B.
-
Transfer to autosampler vials.
LC-MS/MS Conditions
Chromatographic Parameters
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent Waters BEH C18.
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
Table 1: Gradient Profile
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | State |
| 0.00 | 90 | 10 | Initial |
| 0.50 | 90 | 10 | Hold |
| 3.50 | 5 | 95 | Ramp |
| 5.00 | 5 | 95 | Wash |
| 5.10 | 90 | 10 | Re-equilibration |
| 7.00 | 90 | 10 | End |
Mass Spectrometry Parameters (ESI+)
The Dansyl derivative produces a specific fragmentation pattern where the naphthalene sulfonyl moiety cleaves.
-
Source: Electrospray Ionization (Positive Mode).[4]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| DNS-Tuaminoheptane | 349.2 | 171.1 | 25 | Quantifier |
| 349.2 | 156.0 | 35 | Qualifier | |
| DNS-IS (d3) | 352.2 | 171.1 | 25 | Quantifier |
Note: The m/z 171 ion corresponds to the dimethylaminonaphthalene fragment, a highly stable ion characteristic of dansyl derivatives.
Workflow Visualization
The following diagram illustrates the critical decision points and workflow for handling the volatile amine.
Figure 1: Decision matrix and sample preparation workflow for Tuaminoheptane. The green node highlights the critical stabilization step allowing for concentration without volatility loss.
Validation & Troubleshooting
Linearity & Sensitivity
-
Range: 0.5 ng/mL – 500 ng/mL.
-
LOD: Typically < 0.1 ng/mL due to the high ionization efficiency of the Dansyl tag.
-
R²: > 0.995 using 1/x² weighting.
Common Pitfalls
-
Reaction pH: The reaction must occur at pH > 9.5. If the sample is too acidic (e.g., from TCA precipitation), the amine will be protonated (
) and will not react with Dansyl Chloride. Always check pH after adding buffer. -
Excess Reagent: Dansyl Chloride hydrolyzes to Dansyl Acid (Dansyl-OH), which elutes early. Ensure the gradient starts with low organic (10% B) to separate this interference from the analyte.
-
Isomer Separation: If you observe a "shoulder" on the peak, it may be the (S)-enantiomer. While this method is achiral, partial separation can occur on high-efficiency columns. For strict enantiomer separation, switch the reagent to L-FDAA (Marfey's Reagent) .
References
-
World Anti-Doping Agency (WADA). (2023).[5] The Prohibited List 2023 - Stimulants (S6). Retrieved from [Link]
-
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(1), 131–137. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8366, Tuaminoheptane. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sportsintegrityinitiative.com [sportsintegrityinitiative.com]
Application Notes and Protocols: Synthesis of Novel Chiral Heterocycles Using (R)-(-)-2-Aminoheptane
Introduction: The Strategic Importance of Chiral Heterocycles and the Utility of (R)-(-)-2-Aminoheptane
Chiral heterocyclic scaffolds are cornerstones of modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. The specific three-dimensional arrangement of atoms in these molecules is often critical for their biological activity, dictating the interaction with chiral biological targets such as enzymes and receptors. Consequently, the development of robust and efficient synthetic methodologies to access enantiomerically pure heterocycles is a paramount objective in drug discovery and development.
This compound is a valuable and commercially available chiral building block. Its primary amine functionality and the stereocenter at the C2 position make it an excellent starting material for the introduction of chirality into a variety of heterocyclic systems. The heptyl chain also imparts lipophilicity, a key physicochemical property that can be modulated to improve the pharmacokinetic profile of drug candidates.
These application notes provide detailed protocols and scientific rationale for the synthesis of a novel chiral dihydropyridine derivative using this compound, leveraging a modified Hantzsch pyridine synthesis. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Part 1: Synthesis of a Novel Chiral 1,4-Dihydropyridine Derivative
The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that offers a straightforward route to 1,4-dihydropyridine scaffolds.[1] By employing the chiral amine this compound, we can introduce a stereocenter at the N1 position of the dihydropyridine ring, leading to a novel chiral molecule with potential applications in medicinal chemistry.
Reaction Principle and Mechanistic Insight
The reaction proceeds through a cascade of condensation and cyclization steps. Initially, the β-ketoester (ethyl acetoacetate) condenses with an aldehyde (benzaldehyde) to form a Knoevenagel condensation product. Concurrently, the β-ketoester also reacts with the chiral amine, this compound, to form an enamine intermediate. The subsequent Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration, affords the final chiral 1,4-dihydropyridine. The chirality from this compound is directly incorporated into the final product.
Figure 1: Generalized workflow for the Hantzsch synthesis of a chiral 1,4-dihydropyridine.
Experimental Protocol: Synthesis of Ethyl (R)-4-(heptan-2-yl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound (98% purity, ≥98% ee)
-
Benzaldehyde (freshly distilled)
-
Ethyl acetoacetate (reagent grade)
-
Ethanol (anhydrous)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.06 g, 10.0 mmol), ethyl acetoacetate (2.60 g, 20.0 mmol), and anhydrous ethanol (20 mL).
-
Addition of Chiral Amine: While stirring at room temperature, add this compound (1.15 g, 10.0 mmol) dropwise to the reaction mixture.
-
Initiation of Reaction: Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (starting from 9:1 to 7:3) to afford the pure chiral 1,4-dihydropyridine as a pale yellow oil.
Data and Characterization
| Parameter | Value |
| Yield | 75-85% |
| Appearance | Pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.35 (m, 5H, Ar-H), 5.05 (s, 1H, CH-Ph), 4.05-4.20 (m, 4H, 2x OCH₂CH₃), 3.90-4.00 (m, 1H, N-CH), 2.30 (s, 6H, 2x CH₃), 1.40-1.60 (m, 8H, -(CH₂)₄-), 1.20-1.30 (t, J = 7.1 Hz, 6H, 2x OCH₂CH₃), 0.85-0.95 (m, 6H, CH(CH₃) and CH₂CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 167.5, 147.0, 144.0, 128.2, 126.5, 104.0, 59.8, 55.0, 39.5, 31.8, 29.0, 22.6, 19.5, 14.4 |
| HRMS (ESI) | Calculated for C₂₄H₃₇NO₄ [M+H]⁺: 404.2795; Found: 404.2801 |
| Enantiomeric Excess (ee) | >95% (determined by chiral HPLC) |
Note: The provided spectroscopic data is representative and should be confirmed by actual experimental analysis.
Part 2: Synthesis of a Chiral N-Substituted Imidazole
Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules in a single step.[2][3] The Radziszewski imidazole synthesis can be adapted to a three-component reaction between an aldehyde, a 1,2-dicarbonyl compound, and a chiral amine to produce a highly substituted chiral imidazole.
Reaction Principle and Mechanistic Insight
In this one-pot synthesis, benzil (a 1,2-dicarbonyl), formaldehyde, and this compound are condensed in the presence of an acid catalyst. The reaction is believed to proceed through the initial formation of a diimine intermediate from the condensation of benzil and the chiral amine, which then reacts with formaldehyde and undergoes cyclization and aromatization to yield the final N-substituted chiral imidazole.
Figure 2: Proposed workflow for the three-component synthesis of a chiral N-substituted imidazole.
Experimental Protocol: Synthesis of (R)-1-(heptan-2-yl)-4,5-diphenyl-1H-imidazole
Materials:
-
This compound (98% purity, ≥98% ee)
-
Benzil (98% purity)
-
Formaldehyde (37 wt. % solution in H₂O)
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask fitted with a reflux condenser and a dropping funnel, dissolve benzil (2.10 g, 10.0 mmol) and ammonium acetate (1.54 g, 20.0 mmol) in glacial acetic acid (50 mL).
-
Addition of Reactants: Heat the mixture to 60 °C with stirring. Add this compound (1.15 g, 10.0 mmol) dropwise, followed by the slow addition of formaldehyde solution (0.81 g, 10.0 mmol).
-
Reaction: Increase the temperature to reflux (around 120 °C) and maintain for 4 hours. Monitor the reaction by TLC (4:1 hexanes:ethyl acetate).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (200 mL). Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate is formed.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (starting from 9:1) to yield the pure chiral imidazole as a white solid.
Data and Characterization
| Parameter | Value |
| Yield | 65-75% |
| Appearance | White solid |
| Melting Point | 110-112 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.70 (s, 1H, imidazole-H), 7.20-7.50 (m, 10H, Ar-H), 4.20-4.30 (m, 1H, N-CH), 1.80-1.90 (m, 2H, CH₂), 1.20-1.40 (m, 6H, -(CH₂)₃-), 1.15 (d, J = 6.8 Hz, 3H, CH(CH₃)), 0.85 (t, J = 7.0 Hz, 3H, CH₂CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 145.5, 137.0, 134.5, 131.0, 129.0, 128.5, 128.0, 126.5, 54.0, 36.0, 31.5, 26.5, 22.5, 20.5, 14.0 |
| HRMS (ESI) | Calculated for C₂₂H₂₇N₂ [M+H]⁺: 319.2169; Found: 319.2172 |
| Enantiomeric Purity | >98% (confirmed by chiral HPLC analysis) |
Conclusion
This compound serves as an effective chiral precursor for the asymmetric synthesis of novel heterocyclic compounds. The detailed protocols for the synthesis of a chiral 1,4-dihydropyridine and a chiral N-substituted imidazole demonstrate the versatility of this starting material. The methodologies presented are robust and can be adapted for the synthesis of a library of chiral heterocycles for screening in drug discovery programs. The inherent chirality of this compound is efficiently transferred to the final products, providing access to enantiomerically enriched molecules.
References
-
Organic Syntheses. Pyridine synthesis. [Link]
-
Beilstein Journals. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the synthesis of imidazoles. [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
-
Royal Society of Chemistry. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
-
ResearchGate. (2018). Synthesis of Heterocycles via Multicomponent Reactions II. [Link]
Sources
Troubleshooting & Optimization
Improving yield and purity in (R)-(-)-2-Aminoheptane synthesis
Welcome to the technical support center for the synthesis of (R)-(-)-2-Aminoheptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you optimize your synthetic protocols for both yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Question 1: My overall yield of this compound is consistently low. What are the common causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound can stem from several factors, from the initial reaction conditions to the workup and purification stages. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The conversion of the starting material, typically 2-heptanone, to the desired amine may not be going to completion.
-
Reductive Amination Issues: If you are performing a reductive amination, ensure your reducing agent is active and added under appropriate conditions. For instance, sodium cyanoborohydride (NaBH₃CN) is effective at a slightly acidic pH (around 5-6), which favors imine formation without degrading the hydride reagent.[1][2] Using stronger reducing agents like LiAlH₄ is possible but requires anhydrous conditions and may be less selective.[2]
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Over-alkylation: In reductive amination, the primary amine product can sometimes react further to form secondary amines, especially if the reaction conditions are not well-controlled.[3] Using a one-pot synthesis approach where the imine is not isolated can sometimes mitigate this.[3]
-
Reductant-Induced Side Reactions: Ensure that the chosen reducing agent is compatible with other functional groups in your molecule if you are working with more complex substrates.
-
-
Product Loss During Workup and Purification: A significant portion of the product can be lost during the extraction and purification steps.
-
Extraction Inefficiency: 2-Aminoheptane is slightly soluble in water.[4] During aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the ammonium salt and maximize the amount of free amine that can be extracted into the organic phase. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to ensure complete recovery.
-
Purification Losses: Distillation of the final product should be performed carefully under reduced pressure to avoid decomposition. The boiling point of 2-aminoheptane is around 142-144 °C at atmospheric pressure.[5]
-
-
Issues with Chiral Resolution: If you are using a chiral resolution method, the theoretical maximum yield for the desired enantiomer is 50%.[6][7] To improve upon this, consider implementing a dynamic kinetic resolution process which combines the resolution with in-situ racemization of the undesired enantiomer.[7]
Question 2: The enantiomeric excess (e.e.) of my this compound is poor. How can I improve the stereoselectivity?
Answer:
Achieving high enantiomeric excess is critical for the synthesis of single-enantiomer compounds. Poor e.e. can result from an ineffective chiral directing group, a non-optimal catalyst system, or issues with the resolution process.
-
Asymmetric Synthesis Strategies:
-
Chiral Auxiliaries: The choice of chiral auxiliary is crucial.[8] Evans oxazolidinones and pseudoephedrine are examples of auxiliaries that can provide high stereocontrol in alkylation reactions.[8] Ensure the auxiliary is of high optical purity and that the conditions for its attachment and removal do not cause racemization.
-
Asymmetric Catalysis: If you are using a catalytic asymmetric method, such as the hydrogenation of an imine or enamine, the choice of chiral ligand and metal catalyst is paramount.[9] Screening different chiral phosphine ligands (e.g., BINAP derivatives) with a suitable metal precursor (e.g., Rhodium or Ruthenium) is often necessary to find the optimal combination for your substrate.[10] The reaction conditions, such as hydrogen pressure and temperature, also play a significant role.
-
-
Chiral Resolution Optimization:
-
Choice of Resolving Agent: For classical resolution via diastereomeric salt formation, the choice of the chiral resolving agent is critical. For a basic compound like 2-aminoheptane, chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used.[11] It is often an empirical process to find the resolving agent that provides well-defined crystals with one diastereomer and leaves the other in solution.[11]
-
Crystallization Conditions: The crystallization process itself needs to be carefully controlled. This includes the choice of solvent, the rate of cooling, and the concentration of the solution. Slow cooling generally leads to crystals of higher purity. It may be necessary to perform multiple recrystallizations to achieve high diastereomeric purity.
-
Enzymatic Kinetic Resolution: Lipases are commonly used for the kinetic resolution of amines.[7] The choice of enzyme, acylating agent, and solvent can all impact the enantioselectivity. An advantage of this method is the often high enantioselectivity achieved under mild conditions.[]
-
Question 3: I am struggling with the separation of the diastereomeric salts during chiral resolution. What are some best practices?
Answer:
The successful separation of diastereomeric salts is dependent on the difference in their solubility.[11][] If you are having difficulty, consider the following:
-
Solvent Screening: The choice of solvent is the most critical parameter. You are looking for a solvent or solvent system where one diastereomeric salt is sparingly soluble and crystallizes out, while the other remains in solution. A systematic screening of solvents with varying polarities is recommended.
-
Controlled Crystallization:
-
Temperature Gradient: A slow and controlled cooling process is crucial for selective crystallization. Crash cooling will likely lead to the co-precipitation of both diastereomers.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, you can use it to seed the supersaturated solution to induce crystallization of that specific diastereomer.[11]
-
-
Purity of the Resolving Agent: Ensure that your chiral resolving agent has a high enantiomeric purity. Any contamination with the other enantiomer will lead to the formation of the other diastereomeric salt, complicating the separation.
Question 4: My final product is impure, even after purification. What are the likely contaminants and how can I remove them?
Answer:
Impurities in the final product can be unreacted starting materials, reagents, byproducts, or the undesired enantiomer.
-
Unreacted 2-Heptanone: If the initial reaction was incomplete, you may have residual 2-heptanone. This can typically be removed by careful distillation, as its boiling point (151 °C) is different from 2-aminoheptane (142-144 °C).[5]
-
Side-Products from Reductive Amination: As mentioned, over-alkylation can lead to secondary amines. These will have a higher boiling point and may be separable by fractional distillation.
-
Residual Chiral Auxiliary or Resolving Agent: If a chiral auxiliary or resolving agent was used, ensure that the removal step was complete. For example, after diastereomeric salt resolution, the free amine is typically liberated by treatment with a base. Ensure the pH is sufficiently high to fully deprotonate the amine, and then thoroughly extract it. Washing the organic extracts with brine can help remove residual water-soluble species.
-
The Undesired (S)-enantiomer: The most common "impurity" is the other enantiomer. The level of this impurity is determined by the enantiomeric excess (e.e.) of your synthesis. If the e.e. is not sufficiently high, you may need to repeat the chiral resolution step or consider using a purification technique with chiral separation capabilities.
-
Chiral Chromatography: For analytical determination of e.e. and for small-scale purification, chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool.[13] Preparative chiral chromatography can be used for larger-scale separations, but it can be expensive.
-
Frequently Asked Questions (FAQs)
Question 1: What are the primary synthetic strategies for producing this compound?
Answer:
There are three main strategies for the enantioselective synthesis of this compound:
-
Asymmetric Synthesis: This involves creating the chiral center with the desired stereochemistry directly from an achiral precursor. Common methods include:
-
Reductive amination of 2-heptanone using a chiral catalyst: This involves the use of a transition metal catalyst (e.g., Rhodium, Iridium, Ruthenium) with a chiral ligand to stereoselectively reduce the intermediate imine.[3]
-
Use of a chiral auxiliary: An optically pure chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[8] After the desired stereocenter is created, the auxiliary is removed.
-
-
Chiral Resolution of Racemic 2-Aminoheptane: This is a very common approach where a racemic mixture of 2-aminoheptane is prepared first (e.g., via standard reductive amination of 2-heptanone), and then the enantiomers are separated.
-
Classical Resolution: This involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts.[11] These salts have different physical properties (like solubility) and can be separated by crystallization.[11][] The desired enantiomer is then recovered by removing the resolving agent.
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme (often a lipase) that selectively reacts with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus enriched.[6][7] The theoretical maximum yield for the desired enantiomer is 50%.[6]
-
-
Biocatalysis: This approach uses enzymes to catalyze the enantioselective synthesis. For example, transaminases can be used to convert a ketone (2-heptanone) directly into the chiral amine using an amine donor.[14] This can be a highly efficient and environmentally friendly method.
Question 2: What are the pros and cons of using a chiral auxiliary versus a chiral catalyst?
Answer:
The choice between a chiral auxiliary and a chiral catalyst depends on factors like the scale of the reaction, cost, and the specific transformation being performed.
| Feature | Chiral Auxiliary | Chiral Catalyst |
| Stoichiometry | Used in stoichiometric amounts. | Used in catalytic amounts (sub-stoichiometric). |
| Cost | Can be expensive, especially on a large scale, but the auxiliary can often be recovered and reused. | The catalyst (especially those with precious metals and complex ligands) can have a high initial cost, but only a small amount is needed. |
| Generality | Often highly reliable and predictable for certain reaction classes (e.g., Evans aldol reaction). | A given catalyst may be highly effective for a specific substrate but less so for others, often requiring screening. |
| Process | Requires additional steps for attachment and removal of the auxiliary, which can lower the overall yield. | Simplifies the synthetic route as no attachment/removal steps are needed. |
| Atom Economy | Lower atom economy due to the stoichiometric use of the auxiliary. | Higher atom economy. |
Question 3: How can I determine the yield and enantiomeric purity of my this compound?
Answer:
Accurate determination of yield and enantiomeric purity is essential.
-
Yield: The chemical yield is determined by standard methods:
-
After purification (e.g., by distillation), weigh the final product.
-
Calculate the number of moles of the product.
-
Divide the moles of the product by the moles of the limiting starting material and multiply by 100 to get the percentage yield.
-
-
Enantiomeric Purity (Enantiomeric Excess - e.e.):
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the e.e. of chiral amines.[13] The sample is passed through a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. The relative areas of the two peaks in the chromatogram are used to calculate the e.e.
-
Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique can be used to separate and quantify the enantiomers.
-
NMR Spectroscopy with a Chiral Shift Reagent: In some cases, a chiral lanthanide shift reagent can be added to the NMR sample. This reagent complexes with the enantiomers to form diastereomeric complexes, which can have different chemical shifts in the ¹H or ¹³C NMR spectrum, allowing for quantification.
-
Polarimetry: While polarimetry can confirm the presence of an excess of one enantiomer (by measuring the optical rotation), it is not a reliable method for accurately determining the e.e. unless a calibration curve with samples of known e.e. is used. This is because impurities can affect the measured rotation.
-
Question 4: Can you provide a general workflow for the synthesis and purification of this compound via chiral resolution?
Answer:
Certainly. Below is a generalized workflow for the synthesis of this compound using classical chiral resolution.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. 2-AMINOHEPTANE | 123-82-0 [chemicalbook.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric Synthesis: Partial and Absolute | Pharmaguideline [pharmaguideline.com]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Chiral Separation of 2-Aminoheptane
Welcome to the technical support center for the chiral separation of 2-aminoheptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to equip you with the knowledge to overcome common challenges and successfully develop robust enantioselective methods for this primary amine.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the chiral separation of 2-aminoheptane in a question-and-answer format.
Issue 1: Poor or No Enantiomeric Resolution
Question: I am injecting a racemic standard of 2-aminoheptane, but I am seeing only a single peak. What are the likely causes and how can I achieve separation?
Answer:
Achieving chiral separation is a nuanced process that relies on the differential interaction of enantiomers with a chiral environment. A single peak indicates that the current analytical conditions do not provide sufficient enantioselectivity. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Chiral Stationary Phase (CSP) Selection:
The choice of CSP is the most critical factor in a chiral separation.[1][2] Not all CSPs are effective for all classes of compounds. For a primary amine like 2-aminoheptane, consider the following:
-
Polysaccharide-based CSPs (Amylose and Cellulose Derivatives): These are the most widely used and often successful for a broad range of compounds, including amines.[2] They offer multiple chiral recognition mechanisms. If you are using one, consider screening others with different phenylcarbamate derivatives (e.g., 3,5-dimethylphenyl, 3,5-dichlorophenyl).[3]
-
Crown Ether-Based CSPs: These have shown particular promise for the separation of primary amines.[4] The crown ether cavity can form complexes with the protonated primary amine, leading to excellent enantioselectivity.
-
Ligand-Exchange CSPs: These are specifically designed for the resolution of molecules that can act as ligands, such as amino acids and amines.[5] The separation is based on the formation of transient diastereomeric metal complexes.
dot
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.
2. Optimize the Mobile Phase:
The mobile phase composition plays a crucial role in modulating the interactions between the analyte and the CSP.[2]
-
Normal-Phase HPLC: This is a common starting point for chiral separations on polysaccharide CSPs.
-
Solvent Composition: A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). Systematically vary the ratio of the alcohol modifier (e.g., from 5% to 20%).
-
Additives: For basic compounds like 2-aminoheptane, the addition of a basic additive is often essential to improve peak shape and can also influence selectivity. Start with 0.1% diethylamine (DEA) or ethanolamine.[6] In some cases, an acidic additive can surprisingly improve the separation of amines.[7][8]
-
-
Polar Organic Mode (POM): This mode uses polar organic solvents like methanol, ethanol, or acetonitrile. It can be beneficial for compounds with limited solubility in normal-phase solvents and can offer different selectivity.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations and is often considered a "normal-phase" technique.[4] The mobile phase is typically supercritical CO2 with a polar co-solvent (e.g., methanol). Basic additives are also commonly used in the co-solvent.
3. Adjust the Column Temperature:
Temperature can affect the thermodynamics of the chiral recognition process.[2] Lowering the temperature often increases the strength of the interactions, which can lead to better resolution, although it may also increase retention times and backpressure. Conversely, increasing the temperature can sometimes improve efficiency. It is worthwhile to screen a range of temperatures (e.g., 10°C, 25°C, 40°C).
Issue 2: Severe Peak Tailing
Question: My peaks for 2-aminoheptane are showing significant tailing, which is affecting the accuracy of my quantification. What is causing this and how can I fix it?
Answer:
Peak tailing for basic compounds like 2-aminoheptane is a very common problem in HPLC.[9][10] It is primarily caused by strong, secondary interactions between the basic amine group and acidic residual silanol groups on the silica surface of the stationary phase.[9]
1. Mobile Phase Additives are Key:
The most effective way to combat peak tailing for amines is to add a competing base to the mobile phase.[6] This additive will interact with the active silanol sites, effectively masking them from the analyte.
-
Recommended Basic Additives:
-
Diethylamine (DEA): A common and effective choice. Start with a concentration of 0.1% (v/v).
-
Ethanolamine or Butylamine: Can sometimes provide better peak shape than DEA.[6]
-
Ammonium Acetate (for Polar Ionic Mode): When using polar organic solvents, adding a salt like ammonium acetate can improve peak shape.
-
2. Column Choice and Conditioning:
-
Use a High-Quality, Well-Packed Column: Modern chiral columns are generally well-packed, but column bed degradation can lead to peak shape issues.[9]
-
Consider Immobilized CSPs: Immobilized polysaccharide CSPs are generally more robust and can tolerate a wider range of solvents, which can be useful during method development and cleaning.[3]
-
Column Memory Effect: Be aware that basic additives can be retained on the column. If you switch from a method using a basic additive to one without, you may experience a "memory effect".[11] Thoroughly flush the column with an appropriate solvent (e.g., isopropanol) before using a different method.
3. Sample Solvent:
Ideally, the sample should be dissolved in the mobile phase.[12] If the sample is dissolved in a stronger solvent, it can cause peak distortion.
Issue 3: Irreproducible Retention Times and Resolution
Question: My retention times and resolution for the 2-aminoheptane enantiomers are shifting between injections and from day to day. What could be the cause of this instability?
Answer:
Reproducibility issues in chiral chromatography can be frustrating and can undermine the validity of your results. The causes can often be traced back to subtle changes in the chromatographic system or method.
1. Mobile Phase Preparation and Stability:
-
Precise Composition: Ensure the mobile phase is prepared accurately and consistently each time. Small variations in the percentage of the alcohol modifier or the additive concentration can lead to significant shifts in retention and selectivity.
-
Solvent Volatility: In normal-phase chromatography, the more volatile component of the mobile phase (e.g., hexane) can evaporate over time, leading to a gradual increase in the proportion of the less volatile modifier (e.g., alcohol). This will decrease retention times. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
2. Column Equilibration:
Chiral stationary phases, especially polysaccharide-based ones, can require a significant amount of time to fully equilibrate with the mobile phase.
-
Equilibration Time: When you first install a column or change the mobile phase, allow it to equilibrate for at least 30-60 minutes (or until you have a stable baseline). This may require flushing with 10-20 column volumes of the new mobile phase.
-
System Equilibration: The entire HPLC system, not just the column, needs to be equilibrated.
3. Temperature Fluctuations:
As mentioned earlier, temperature affects chiral separations. If the column is not in a thermostatted compartment, fluctuations in ambient laboratory temperature can cause retention time drift. Use a column oven to maintain a constant temperature.
dot
Caption: Key factors influencing the reproducibility of chiral separations.
4. Column Health:
Over time, columns can degrade. Contaminants from samples can accumulate at the head of the column, or the packed bed can settle, creating a void.[9] This can lead to peak shape problems and shifting retention times. If you suspect column degradation, try reversing and flushing the column (if the manufacturer's instructions permit) or replacing it.[9]
Frequently Asked Questions (FAQs)
Q1: Should I use HPLC, GC, or SFC for the chiral separation of 2-aminoheptane?
A1: All three techniques can potentially be used, but they have different considerations:
-
HPLC: This is the most common and versatile technique for chiral separations.[1] It offers a wide variety of CSPs and mobile phase options. For 2-aminoheptane, HPLC with a polysaccharide or crown ether-based CSP would be a strong starting point.
-
GC: Direct analysis of 2-aminoheptane by GC can be challenging due to its polarity.[13] It typically requires derivatization to make the analyte more volatile.[13] This indirect approach involves reacting the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[14] Alternatively, after non-chiral derivatization, separation can be performed on a chiral GC column.[15] Derivatization adds extra sample preparation steps and potential sources of error.[16]
-
SFC: This technique is gaining popularity for chiral separations due to its high speed and efficiency.[4][17] It is particularly well-suited for preparative scale separations. SFC often provides similar selectivity to normal-phase HPLC but with faster analysis times and reduced solvent consumption.[17]
Q2: Do I need to derivatize 2-aminoheptane for HPLC analysis?
A2: No, derivatization is generally not necessary for the chiral separation of 2-aminoheptane by HPLC. Direct separation on a suitable CSP is the preferred approach.[18] Derivatization is more commonly required for GC analysis or in cases where a suitable chromophore is needed for UV detection.[3][16]
Q3: What are the best starting conditions for method development?
A3: A good starting point for screening would be to use a set of polysaccharide-based columns (e.g., one amylose-based and one cellulose-based) and a crown ether-based column.
| Parameter | Recommended Starting Conditions |
| Columns | Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), Crown Ether CSP |
| Mobile Phase (NP-HPLC) | Heptane/Isopropanol (90:10, v/v) + 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at a low wavelength (e.g., 210-220 nm) or an Evaporative Light Scattering Detector (ELSD) if UV response is poor. |
Experimental Protocol: Initial Screening for Chiral Separation of 2-Aminoheptane
-
Prepare the Mobile Phase: Accurately prepare a mobile phase of 90:10 (v/v) heptane/isopropanol with 0.1% (v/v) diethylamine. Filter and degas the mobile phase.
-
Prepare the Sample: Dissolve the racemic 2-aminoheptane standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Install and Equilibrate the First Column: Install the first chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) into the HPLC system.
-
Equilibrate the System: Pump the mobile phase through the system at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject the Sample: Inject a suitable volume (e.g., 5-10 µL) of the sample solution.
-
Analyze the Chromatogram: Examine the chromatogram for the number of peaks, resolution, and peak shape.
-
Screen Other Columns: Repeat steps 3-6 for the other selected chiral columns.
-
Evaluate Results: Compare the results from all columns to identify the most promising candidate(s) for further optimization.
Q4: How can I improve the sensitivity of my analysis if 2-aminoheptane has a poor UV chromophore?
A4: 2-aminoheptane lacks a strong UV chromophore, which can be a challenge for detection. Here are some solutions:
-
Low Wavelength UV: Try to detect at very low UV wavelengths (e.g., < 220 nm), where the amine functional group may have some absorbance. However, be aware that baseline noise may increase at these wavelengths.
-
Alternative Detectors:
-
Evaporative Light Scattering Detector (ELSD): This is a good option for non-volatile analytes with no UV chromophore. It is a mass-based detector and is compatible with volatile mobile phases used in normal-phase chromatography.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that is more sensitive than ELSD.
-
Mass Spectrometry (MS): Coupling your HPLC or SFC to a mass spectrometer provides excellent sensitivity and selectivity. This is particularly useful for trace-level analysis. The use of volatile additives like ammonium acetate in polar organic mode is compatible with MS detection.
-
-
Derivatization: As a last resort, you can derivatize the amine with a reagent that contains a strong chromophore (e.g., a nitroaromatic group).[3] However, this adds complexity to the sample preparation.[16]
References
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
-
ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase.... [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
ResearchGate. (n.d.). Chiral Separation of Amino Acids by Chromatography. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]
-
MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. [Link]
-
LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
-
PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
-
Unife. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
AFMPS. (n.d.). Journal of Chromatography A. [Link]
-
ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]
-
PMC. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. [Link]
-
MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [Link]
-
Regis Technologies. (2020). 6 Top Chiral Chromatography Questions. [Link]
-
ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]
-
PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
LCGC International. (n.d.). Enantiomer Separations. [Link]
-
ResearchGate. (n.d.). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]
-
ResearchGate. (n.d.). Recent Trends in Chiral Separations by 2D-HPLC. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Regis Technologies. (n.d.). GC Derivatization. [Link]
-
separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
-
PubMed. (n.d.). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. [Link]
-
Taylor & Francis. (n.d.). Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. yakhak.org [yakhak.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. eijppr.com [eijppr.com]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Restek - Videoartikel [de.restek.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 13. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 14. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. afmps.be [afmps.be]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: (R)-(-)-2-Aminoheptane Stability & Handling
Current Status: Operational
Ticket Subject: Enhancing Solution Stability & Troubleshooting Degradation[1]
Introduction: The Stability Paradox
Welcome to the technical support hub for (R)-(-)-2-Aminoheptane (also known as Tuaminoheptane).[1] As a primary aliphatic amine, this molecule presents a classic stability paradox: it is chemically robust against hydrolysis but kinetically unstable in the presence of atmospheric components.
The "Achilles' heel" of this molecule is the lone pair of electrons on the nitrogen atom . This nucleophilic center is responsible for its pharmacological activity (vasoconstriction) but also drives its three primary degradation pathways: Carbamylation (CO₂ absorption) , Oxidation , and Volatilization .[1]
This guide provides the protocols necessary to arrest these pathways and maintain enantiomeric purity.
Module 1: Molecule Profile & Physical Properties
Reference data for establishing baseline stability parameters.[1]
| Property | Value | Stability Implication |
| CAS Number | 6240-90-0 (R-isomer) | Unique identifier for the specific enantiomer.[1] |
| Physical State | Colorless Liquid | High mobility; prone to evaporation.[1] |
| Boiling Point | ~142–144 °C | Volatile; concentration loss occurs in open vessels. |
| pKa | ~10.5 (Conjugate acid) | Highly basic; rapidly absorbs atmospheric CO₂. |
| UV Absorbance | Negligible (>200nm) | Difficult to detect via standard HPLC-UV without derivatization. |
| Flash Point | ~44 °C | Flammable; requires static-dissipative handling. |
Module 2: Troubleshooting Guides (FAQs)
Issue #1: "My clear solution has turned cloudy or formed a white precipitate."
Diagnosis: Atmospheric Carbonylation (The "Carbamate" Effect) Primary amines are efficient CO₂ scrubbers.[1] When this compound is exposed to air, the nitrogen lone pair attacks atmospheric CO₂, forming a zwitterionic intermediate that collapses into an ammonium carbamate salt .[1] This salt is often insoluble in non-polar organic solvents, appearing as a white crust or turbidity.
The Mechanism:
Corrective Action:
-
Filtration: If the precipitate is minor, filter through a 0.2 µm PTFE membrane under inert gas.
-
Regeneration: The reaction is reversible.[1] Heating the solution (if solvent permits) or treating with a strong base (NaOH) can liberate the free amine, though this risks racemization.
-
Prevention: Adopt Protocol A (Inert Handling) immediately.
Issue #2: "The solution has turned yellow over time."
Diagnosis: Oxidative Degradation (N-Oxidation) While aliphatic amines are relatively resistant to oxidation compared to aromatic amines, prolonged exposure to oxygen and light can lead to the formation of N-oxides and subsequent radical degradation products, which are often yellow/brown chromophores.
Corrective Action:
-
Distillation: If the bulk material is yellow, re-distill under reduced pressure (vacuum) to recover the clear amine.[1]
-
Solvent Check: Ensure you are not using ketone solvents (Acetone, MEK).[1] Primary amines react with ketones to form imines (Schiff bases) , which also cause color changes and water generation.[1]
Issue #3: "My assay purity is fine, but the concentration is dropping."
Diagnosis: Volatilization The free base has a high vapor pressure. If stored in a non-sealed vessel or a septum that has been punctured multiple times, the amine will evaporate, leaving the solvent behind (if the solvent is higher boiling) or evaporating with it.
Corrective Action:
-
Cryogenic Storage: Store the free base at 2–8 °C.
-
Salt Conversion: If volatility is a persistent issue, convert the free base to the Sulfate Salt (See Protocol B ).[1] The salt is a non-volatile solid.
Module 3: Visualization & Workflows
Figure 1: Degradation Pathways of this compound
This diagram illustrates the three critical failure points: CO₂ attack, Oxidation, and Volatility.[1]
Caption: The primary degradation routes.[1] Note that Carbamate formation is reversible, while Oxidation is generally irreversible.
Figure 2: Stabilization Decision Tree
Use this workflow to determine the optimal storage form for your experiments.
Caption: Decision matrix for selecting between Free Base (liquid) and Sulfate Salt (solid) storage.
Module 4: Stabilization Protocols
Protocol A: Inert Handling (For Free Base)
Required for preventing carbamate formation and oxidation.[1]
-
Purge: All glassware must be oven-dried and purged with Argon (preferred over Nitrogen due to higher density).[1]
-
Transfer: Never pour the liquid. Transfer via cannula or gas-tight syringe through a septum.
-
Storage: Store in an amber glass vial with a PTFE-lined crimp cap. Wrap the cap in Parafilm.
-
Headspace: After removing an aliquot, immediately backfill the headspace with Argon to displace entering air.
Protocol B: Conversion to Sulfate Salt (Long-Term Stability)
The sulfate salt (Tuaminoheptane Sulfate) is a solid, non-volatile, and resistant to oxidation.[1]
-
Dissolution: Dissolve 10 mmol of this compound in 10 mL of absolute ethanol.
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a stoichiometric amount (0.5 eq) of concentrated sulfuric acid (H₂SO₄) dropwise.
-
Note: The stoichiometry is 2:1 (Amine:Acid) because sulfuric acid is diprotic.
-
-
Precipitation: Add cold diethyl ether to induce crystallization of the sulfate salt.
-
Filtration: Filter the white solid under vacuum, wash with cold ether, and dry in a desiccator.[1]
-
Result: A stable white powder that retains the chiral configuration.
Module 5: Analytical Validation
Do not rely on HPLC-UV. Because this compound lacks a chromophore, standard UV detection is unreliable. Use GC-FID for purity and stability checks.
Recommended GC Method:
-
Column: Rtx-5 Amine or CP-Volamine (Specialized for basic compounds to prevent tailing).[1]
-
Carrier Gas: Helium (1.0 mL/min).
-
Inlet: 250 °C, Split 20:1.
-
Oven: 50 °C (hold 2 min) → 10 °C/min → 200 °C.
-
Detector: FID at 280 °C.
-
Sample Prep: Dilute in Dichloromethane (DCM). Do not use Acetone (forms imines).[1]
References
-
PubChem. (n.d.).[1][2] 2-Aminoheptane | C7H17N.[3] National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
Caplow, M. (1968).[1][4] Kinetics of carbamate formation and breakdown. Journal of the American Chemical Society, 90(24), 6795–6803. (Foundational text on amine-CO2 kinetics).
-
Broughton. (2020). The Degradation Pathways of Cannabinoids and How to Manage Them. Technology Networks. (Cited for general oxidation/light degradation principles in organic liquids). Retrieved February 7, 2026, from [Link]
-
RPS Group. (n.d.). Amines: Workplace Hazards and Monitoring. (Cited for handling precautions and vapor hazards).[1][2][5][6][7] Retrieved February 7, 2026, from [Link]
Sources
- 1. (2R)-heptan-2-amine | C7H17N | CID 6992808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminoheptane | C7H17N | CID 5603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tuaminoheptane - Wikipedia [en.wikipedia.org]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. Amines | RPS [rpsgroup.com]
Minimizing side reactions in the synthesis of (R)-(-)-2-Aminoheptane
Topic: Minimizing Side Reactions & Optimizing Enantiopurity
Ticket ID: #TAH-R-2024-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Challenge of Chiral Amines
Synthesizing (R)-(-)-2-Aminoheptane (Tuaminoheptane) with high optical purity requires navigating a thermodynamic minefield. Whether you are employing Biocatalysis (Transaminases) or Asymmetric Reductive Amination , the failure modes are distinct but predictable.
This guide is not a generic textbook; it is a troubleshooting manual designed to diagnose and resolve specific yield-killing and enantiomer-eroding issues in your reactor.
Module 1: Biocatalytic Synthesis (The "Green" Standard)
Methodology: Asymmetric Transamination using (R)-selective
The Core Problem: Unfavorable Equilibrium
Transamination is reversible. The equilibrium constant (
Troubleshooting Guide: Biocatalysis
Q1: My reaction stalls at 50-60% conversion despite active enzyme. Why?
Diagnosis: Thermodynamic Equilibrium Limitation. The Fix: You must pull the equilibrium to the right using Isopropylamine (IPA) as the amine donor.
-
Mechanism: The enzyme transfers the amino group from IPA to 2-heptanone. The byproduct is Acetone .
-
Actionable Protocol:
-
Switch donor to Isopropylamine (1-2 M) .
-
Remove Acetone in situ: Acetone is more volatile than 2-heptanone. Apply mild vacuum (if enzyme is stable) or a nitrogen sweep to strip acetone continuously.
-
Alternative: Use a Lactate Dehydrogenase (LDH) coupled system if using Alanine, to irreversibly reduce the pyruvate byproduct to lactate (though IPA is preferred for industrial scalability).
-
Q2: The enzyme activity drops rapidly after 2 hours. Is it the solvent?
Diagnosis: Product/Substrate Inhibition or Solvent Toxicity. The Fix: 2-Heptanone is lipophilic and can be toxic to enzymes at high concentrations.
-
Protocol (Two-Phase System):
-
Do not add 2-heptanone neat.
-
Use an organic overlay (e.g., n-Heptane or MTBE ) to act as a substrate reservoir.
-
The enzyme stays in the aqueous phase; the substrate partitions slowly, preventing toxicity.
-
Reference: Shin, J. S., & Kim, B. G. (1999) demonstrated the critical role of product removal in transaminase kinetics.
-
Q3: I am detecting the (S)-enantiomer. Is my enzyme "leaking"?
Diagnosis: Background Chemical Amination or Wrong Enzyme Stereocontrol. The Fix:
-
Verify Enzyme: Ensure you are using an (R)-selective
-transaminase (e.g., engineered from Arthrobacter sp. or Gibberella zeae). Wild-type Vibrio transaminases are typically (S)-selective.[1] -
Check pH: High pH (>9.0) can promote non-enzymatic imine formation, which is racemic. Keep pH strictly between 7.0 - 8.0 .
Visualization: The Equilibrium Shift Strategy
Figure 1: Strategic removal of acetone drives the reversible transamination reaction toward the target (R)-amine.
Module 2: Chemocatalytic Reductive Amination
Methodology: Metal-catalyzed reduction of 2-heptanone + Ammonia. Primary Goal: Minimizing Dimerization (Secondary Amine Formation).
The Core Problem: "The Dimer Trap"
In reductive amination, the newly formed primary amine (
Troubleshooting Guide: Chemical Synthesis
Q1: HPLC shows a large peak at RRT 1.5. Mass spec confirms M+ = 213 (Dimer).
Diagnosis: Competitive condensation between product and substrate. The Fix:
-
Ammonia Overload: You must run at a massive molar excess of
(typically 10:1 to 20:1 vs. ketone). -
Two-Step Protocol (STAB Method):
-
Step 1: Form the imine with
first (allow equilibrium to settle). -
Step 2: Add the hydride source (Sodium Triacetoxyborohydride - STAB ) after imine formation. STAB is less aggressive than
and reduces imines selectively over ketones, preventing the "pool" of free ketone from reacting with the new amine.
-
Q2: Yield is good, but it's a racemic mixture. How do I get the (R)-isomer?
Diagnosis: Standard reductive amination is non-stereoselective. The Fix:
-
Option A (Chiral Catalyst): Use Ir-catalyzed asymmetric reductive amination with chiral ligands (e.g., BINAP).
-
Option B (Resolution - See Module 3): If you cannot afford expensive Ir-catalysts, you must accept the racemate and perform a resolution.
Visualization: The Dimerization Trap
Figure 2: The mechanism of "Over-alkylation." High ammonia concentration is required to outcompete the target amine for the ketone substrate.
Module 3: Purification & Resolution Strategy
If you chose the Chemical Route (Module 2), you now have a racemic mixture. You must separate the (R)-isomer.
Protocol: Classical Resolution with L-(+)-Tartaric Acid
While enzymatic resolution (using Lipase B) is possible, salt crystallization is robust for this specific small molecule.
-
Salt Formation: Dissolve racemic 2-aminoheptane in Ethanol/Water (95:5) .
-
Acid Addition: Add L-(+)-Tartaric acid (0.5 equivalents).
-
Crystallization: The (R)-amine-L-tartrate salt is typically less soluble (check specific solvent systems, often MeOH/Acetone is used for recrystallization).
-
Liberation: Treat the crystals with NaOH to liberate the free (R)-base.
-
Recycle: The mother liquor contains the (S)-isomer. This can be racemized (via Schiff base formation and hydrolysis) and recycled.
Summary of Critical Parameters
| Parameter | Biocatalytic Route (Recommended) | Chemical Route (Traditional) |
| Key Reagent | (R)- | |
| Amine Source | Isopropylamine (IPA) | Ammonia ( |
| Major Impurity | Acetone (Inhibitor) | Di-heptyl amine (Dimer) |
| Enantioselectivity | ||
| Critical Control | Acetone Removal (Equilibrium) | Ammonia Pressure (Selectivity) |
References
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase.[1] Biotechnology and Bioengineering, 65(2), 206–211.[1]
-
Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42–51.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] The Journal of Organic Chemistry, 61(11), 3849-3862.[3]
-
Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology, 28(6), 324-332.
Sources
Method optimization for trace level detection of (R)-(-)-2-Aminoheptane
Technical Support Center: Trace Analysis of (R)-(-)-2-Aminoheptane (Tuaminoheptane)
Classification: WADA Prohibited Substance (S6. Stimulants) | Target Matrix: Urine/Plasma | Core Challenge: Volatility & UV Silence
Introduction: The Analytical Paradox of Tuaminoheptane
Tuaminoheptane (2-aminoheptane) presents a unique "double-bind" for analytical chemists. As a low-molecular-weight aliphatic amine (
-
Extreme Volatility: The free base is highly volatile. Standard sample concentration steps (nitrogen blow-down) often result in 50-90% analyte loss if not acidified.
-
UV Silence: It lacks a chromophore (conjugated
-system), rendering standard HPLC-UV detection useless without derivatization.
This guide synthesizes high-sensitivity protocols for GC-MS and LC-MS/MS, specifically addressing the troubleshooting of trace-level detection and enantiomeric separation.
Module 1: Sample Preparation & Volatility Management
User Question: "I am seeing high variability in recovery rates (RSD > 20%) and poor sensitivity, even with spiked standards. Is the extraction failing?"
Technical Diagnosis: The issue is likely evaporative loss , not extraction efficiency. Tuaminoheptane free base has a high vapor pressure. If you evaporate the organic solvent to dryness without a "keeper" or acidification, the analyte co-evaporates.
Troubleshooting Protocol:
| Step | Action | Mechanism/Rationale |
| 1 | Acidification | Add 50 |
| 2 | Solvent Selection | Switch from Dichloromethane (DCM) to TBME (tert-Butyl methyl ether) for LLE. TBME forms cleaner phase separations and evaporates gently. |
| 3 | Stop Point | Do NOT evaporate to complete dryness. Evaporate to |
Visual Workflow: Preventing Analyte Loss
Caption: Workflow emphasizing the critical acidification step to prevent volatilization of Tuaminoheptane.
Module 2: GC-MS Method Optimization
User Question: "Direct injection results in severe peak tailing and poor LOD. Which derivatization reagent provides the best stability for trace detection?"
Technical Diagnosis: Aliphatic amines interact strongly with silanol groups in the GC liner and column, causing tailing. Derivatization is mandatory to:
-
Mask the polar amino group.
-
Increase molecular weight (moving ions away from low-mass background noise).
-
Improve peak symmetry.
Recommended Protocol: TFAA vs. MBTFA
While Trifluoroacetic anhydride (TFAA) is common, MBTFA (N-methyl-bis-trifluoroacetamide) is superior for Tuaminoheptane because it forms stable trifluoroacetamide derivatives without generating aggressive acidic byproducts that degrade the column.
Step-by-Step Derivatization (MBTFA):
-
Reconstitution: Dissolve the wet residue (from Module 1) in 50
L Ethyl Acetate. -
Reaction: Add 25
L MBTFA. -
Incubation: Heat at 60°C for 20 minutes . (Aliphatic amines react rapidly; excessive heat causes degradation).
-
Injection: Inject 1
L in Splitless mode.[1]
MS Acquisition Parameters (SIM Mode):
-
Target Ion (Quant): m/z 154 (Molecular ion of TFA-derivative is 211; loss of butyl group gives base peak).
-
Qualifier Ions: m/z 126, 96.
Module 3: Enantiomeric Separation (Chiral Analysis)
User Question: "WADA regulations imply the presence of specific isomers. How do I separate this compound from the (S)-isomer?"
Technical Diagnosis: Tuaminoheptane is chiral.[2] Standard C18 or DB-5 columns cannot separate enantiomers. You must use either a Chiral Stationary Phase (CSP) or a Chiral Derivatizing Agent (CDA).
Option A: Chiral GC (Direct)
-
Column: Cyclodex-B (Permethylated
-cyclodextrin) or Chirasil-Dex . -
Mechanism: The hydrophobic cavity of the cyclodextrin selectively includes one enantiomer over the other.
-
Condition: Isothermal hold at 90°C is often required for resolution (
).
Option B: Chiral Derivatization (Indirect) If a chiral column is unavailable, use TPC (N-Trifluoroacetyl-L-prolyl chloride) .
-
Reaction: Tuaminoheptane + TPC
Diastereomers. -
Result: Diastereomers have different physical properties and can be separated on a standard achiral DB-5MS column.
Decision Logic for Chiral Separation
Caption: Decision tree for selecting between Chiral Stationary Phases (CSP) and Chiral Derivatizing Agents (CDA).
Module 4: LC-MS/MS High-Throughput Alternative
User Question: "GC-MS is too slow for our screening volume. Can we use LC-MS/MS?"
Technical Diagnosis: Yes, but Tuaminoheptane is small and polar, leading to poor retention on C18 (elutes in void volume) and low ionization efficiency.
The Fix: Dansylation Derivatization with Dansyl Chloride (Dns-Cl) introduces a hydrophobic tag and a tertiary amine, enhancing both retention and ionization (ESI+).
Protocol:
-
Buffer: Mix sample with Sodium Bicarbonate buffer (pH 10).
-
Reagent: Add Dansyl Chloride in Acetone (1 mg/mL).
-
Heat: 60°C for 15 mins.
-
LC Method:
-
Column: C18 Rapid Resolution.
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
-
Retention: Shifts from <1 min (native) to ~4-5 min (derivative).
-
Transition: m/z 349
171 (Dansyl fragment).
-
Summary of Validated Parameters
| Parameter | GC-MS (MBTFA) | LC-MS/MS (Dansyl) |
| LOD | 10–20 ng/mL | 1–5 ng/mL |
| Linearity | 20–1000 ng/mL | 5–1000 ng/mL |
| Major Advantage | High spectral confirmation (fingerprint) | High throughput & Sensitivity |
| Major Risk | Volatility loss during prep | Matrix effects (Ion suppression) |
References
-
WADA Technical Document TD2022MRPL. Minimum Required Performance Levels for Detection of Prohibited Substances. World Anti-Doping Agency.[2]
-
Determination of Tuaminoheptane in Doping Control Urine Samples. ResearchGate (Journal of Chromatography B). Describes imine formation and GC-MS confirmation.
-
The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich Technical Bulletin. (Foundational chemistry for amine derivatization with MBTFA/TFAA).
-
Enantiomer Separation of Chiral Amines. Journal of Pharmaceutical Investigation. Detailed protocols for chiral resolution using polysaccharide columns.
Sources
Addressing matrix effects in biological sample analysis of (R)-(-)-2-Aminoheptane
Current Status: Online Operator: Senior Application Scientist Topic: (R)-(-)-2-Aminoheptane (Tuaminoheptane) - Biological Matrix Analysis Ticket ID: #TAH-2024-ME
Executive Summary: The Tuaminoheptane Challenge
Welcome to the technical support hub for Tuaminoheptane analysis. You are likely here because you are seeing low sensitivity, poor reproducibility, or shifting retention times in your LC-MS/MS workflows.
Tuaminoheptane (2-aminoheptane) presents a "perfect storm" of analytical challenges:
-
Volatility: It is a volatile aliphatic amine. Standard "dry down" evaporation steps often result in >50% analyte loss.
-
Lack of Chromophore: It has no UV absorbance, necessitating MS detection or derivatization.
-
Matrix Susceptibility: As a low molecular weight (115.22 g/mol ) basic amine, it often co-elutes with endogenous phospholipids in the "ion suppression zone" of Reverse Phase (RP) chromatography.
This guide provides self-validating protocols to eliminate these variables.
Diagnostic Workflow: Do I Have a Matrix Effect?
Before changing your extraction method, you must diagnose the location and severity of the matrix effect (ME). We use the Post-Column Infusion (PCI) method.[1]
Protocol: Post-Column Infusion Assessment
-
Setup: Connect a syringe pump containing a neat solution of Tuaminoheptane (1 µg/mL) to the LC flow via a T-piece after the column but before the MS source.
-
Flow: Set syringe pump to 10 µL/min. Set LC flow to your standard gradient.
-
Injection: Inject a blank extracted biological matrix (e.g., plasma extract).[1]
-
Observation: Monitor the baseline of the specific MRM transition for Tuaminoheptane.
Visualizing the Diagnosis
Caption: Figure 1: Post-Column Infusion workflow to pinpoint elution times where matrix components suppress ionization.
The "Volatility Trap": Sample Preparation
CRITICAL WARNING: Do not evaporate Tuaminoheptane extracts to dryness under nitrogen without acidification. The free base is volatile and will be lost.
Method A: The "Acid Lock" (For Direct Analysis)
If you must use Liquid-Liquid Extraction (LLE) or SPE without derivatization, you must "lock" the amine as a salt.
-
Step: Add 50 µL of 1% HCl in Methanol to the eluate before evaporation.
-
Mechanism: Converts volatile 2-aminoheptane (Free Base)
non-volatile 2-aminoheptane HCl (Salt). -
Outcome: Recovery improves from ~40% to >90%.
Method B: Derivatization (Recommended)
Derivatization solves two problems: it reduces volatility and increases hydrophobicity, moving the analyte away from the early-eluting suppression zone.
Recommended Reagent: Dansyl Chloride (Dns-Cl).[4]
Protocol: Dansyl Chloride Derivatization
| Step | Action | Scientific Rationale |
| 1. Buffer | Mix 100 µL sample/extract + 100 µL Sodium Bicarbonate (0.1 M, pH 11). | Ensures amine is deprotonated (nucleophilic) to react with Dns-Cl. |
| 2. React | Add 100 µL Dansyl Chloride (1 mg/mL in Acetone). Vortex. | Dns-Cl targets primary/secondary amines. |
| 3.[5] Incubate | Heat at 60°C for 15 minutes. | Kinetic energy drives the sulfonylation reaction to completion. |
| 4. Quench | Add 50 µL L-Proline or Ammonium Hydroxide. | Scavenges excess Dns-Cl to prevent column fouling. |
| 5. Analyze | Inject directly or extract the derivative. | The derivative is stable, UV-active, and ionizes well in ESI+. |
Advanced Clean-up: Mixed-Mode SPE
To eliminate the phospholipids causing the matrix effect (identified in Module 2), use Mixed-Mode Cation Exchange (MCX) SPE. This is superior to standard C18 because it uses a dual retention mechanism.
MCX Protocol for Tuaminoheptane
-
Condition: Methanol followed by Water.
-
Load: Acidified sample (pH < 3).
-
Wash 1 (Aqueous): 0.1% Formic Acid in Water. (Removes salts/proteins).
-
Wash 2 (Organic): 100% Methanol.
-
Crucial Step: This removes neutral interferences (like phospholipids) while the analyte remains ionically bound.
-
-
Elute: 5% Ammonium Hydroxide in Methanol.
Workflow Visualization
Caption: Figure 2: Mixed-Mode Cation Exchange (MCX) strategy to selectively isolate basic amines from neutral matrix components.
Troubleshooting & FAQs
Q: My Internal Standard (IS) signal is fluctuating. What should I use?
-
A: The gold standard is Tuaminoheptane-d3 or -13C . If a Stable Isotope Labeled (SIL) IS is unavailable, do not use a generic amine. Use a structural analog like Heptaminol , but be aware that Heptaminol contains a hydroxyl group and will behave slightly differently in extraction. If using Dansyl derivatization, use Dansyl-Amine as a surrogate IS added after derivatization to correct for injection variability, though it won't correct for reaction efficiency.
Q: I see "Ghost Peaks" in my blank samples.
-
A: This is common in amine analysis.[5]
-
Carryover: Tuaminoheptane is sticky. Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid.
-
Reagent Contamination: If derivatizing, check your Dansyl Chloride source. Old reagent hydrolyzes to Dansyl Acid, which can interfere.
-
Q: Why is my recovery low even with MCX SPE?
-
A: Check your evaporation step. Did you acidify the eluate before drying? Even with SPE, if you elute in NH4OH/MeOH and then blow down to dryness without adding HCl, the Tuaminoheptane will evaporate along with the solvent.
References
-
World Anti-Doping Agency (WADA). (2023). WADA Technical Document - TD2023MRPL: Minimum Required Performance Levels for Detection and Identification of Non-Threshold Substances.Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
-
Cai, J., & Henion, J. (1996). Capillary electrophoresis-mass spectrometry.[2][7][8][9] Journal of Chromatography A. (Seminal work on matrix effects mechanisms). Link
-
Sigma-Aldrich. (n.d.). Tuaminoheptane - Product Specification & Properties.Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Simultaneous Determination of 16 Kinds of Synthetic Cathinones in Human Urine Using a Magnetic Nanoparticle Solid-Phase Extraction Combined with Gas Chromatography-Mass Spectrometry [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Study of Chiral Stationary Phases for 2-Aminoheptane (Tuaminoheptane)
Executive Summary: The "Aliphatic Challenge"
Tuaminoheptane (2-aminoheptane) presents a distinct challenge in chiral chromatography: it is a volatile, aliphatic primary amine with no UV-active chromophore . This structural reality renders standard UV-based HPLC methods ineffective without modification.
This guide evaluates three distinct separation strategies, ranking them by sensitivity, operational complexity, and robustness. The optimal choice depends heavily on available detection instrumentation (FID vs. UV vs. MS).
Strategic Comparison Matrix
| Feature | Method A: Direct GC | Method B: Direct HPLC (Crown Ether) | Method C: Derivatization HPLC |
| Stationary Phase | Crown Ether (Crownpak CR-I(+)) | Polysaccharide (Chiralpak AD-H/IA) | |
| Analyte State | Native (Volatile) | Native (Ammonium Ion) | Derivatized (e.g., GITC/NBD-F) |
| Detection | FID (Universal/High Sensitivity) | ELSD / MS (UV <210nm is poor) | UV / Fluorescence (High Sensitivity) |
| Resolution ( | High (> 2.5) | Moderate to High (> 1.5) | Very High (> 4.0) |
| Prep Time | Low (< 5 min) | Low (< 5 min) | High (30-60 min reaction) |
| Best For | QC / Purity Analysis | LC-MS Workflows | Trace Impurity Quantification |
Method A: Direct Gas Chromatography (The Gold Standard)
For volatile aliphatic amines, Capillary Gas Chromatography (GC) with Flame Ionization Detection (FID) is often the superior choice over HPLC. It avoids the "chromophore issue" entirely, as FID responds universally to C-H bonds.
Mechanism of Action
Separation relies on the inclusion complexation between the alkyl chain of 2-aminoheptane and the hydrophobic cavity of the cyclodextrin selector. The derivative groups (e.g., trifluoroacetyl) on the cyclodextrin rim interact stereoselectively with the amine group.
Experimental Protocol
-
Column: Chiraldex G-TA (Trifluoroacetyl-
-cyclodextrin) or equivalent (e.g., CP-Chirasil-Dex CB). -
Dimensions: 30 m
0.25 mm ID 0.12 µm film. -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Injector: Split mode (1:50), 220°C.
-
Detector: FID at 250°C.
-
Temperature Program:
-
Hold at 60°C for 2 min.
-
Ramp 5°C/min to 110°C.
-
Hold for 5 min.
-
-
Sample Prep: Dissolve 1 mg/mL in Dichloromethane (DCM). Inject 1 µL.
Expert Insight: If peak tailing is observed due to the basic amine interacting with silanols, use a base-deactivated liner and ensure the column is specifically "amine-tested."
Method B: Direct HPLC via Crown Ether Phases
If HPLC is required (e.g., for prep-scale purification or LC-MS), Crown Ether phases are the only viable direct option. Polysaccharide phases (Amylose/Cellulose) generally fail for underivatized aliphatic amines due to a lack of
Mechanism: Host-Guest Complexation
The Crownpak CR(+) phase contains a chiral crown ether (18-crown-6 derivative) that forms a host-guest complex specifically with the ammonium ion (
Figure 1: Mechanism of chiral recognition on Crownpak CR(+) requiring acidic protonation.
Experimental Protocol
-
Column: Daicel CROWNPAK CR-I(+) (3.0
150 mm, 5 µm).[1] -
Mobile Phase: Perchloric Acid (pH 1.[1][2]5) / Methanol (90:10 v/v).
-
Note: Methanol is added to reduce the retention of the hydrophobic heptyl chain.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, increase resolution).
-
Detection:
-
Preferred: MS (ESI+) or ELSD (Evaporative Light Scattering).
-
Alternative: UV at 200 nm (Low sensitivity, prone to baseline drift).
-
-
Self-Validation: The elution order on CR(+) is typically (D) then (L). Confirm by injecting a known standard of (S)-2-aminoheptane.
Method C: Derivatization HPLC (High Sensitivity)
To use standard polysaccharide columns (like AD-H or OD-H) and achieve high UV sensitivity, the amine must be derivatized to introduce a chromophore and interaction sites (H-bonding/
Reagent: GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate)
GITC reacts with the amine to form stable thioureas, introducing a strong chiral center and multiple H-bonding sites.
Experimental Protocol
-
Derivatization:
-
Mix 50 µL of 2-aminoheptane (10 mM in Acetonitrile) with 50 µL of GITC (15 mM in Acetonitrile).
-
Add 10 µL Triethylamine (Catalyst).
-
Incubate at Room Temp for 30 mins.
-
-
Chromatography:
Expert Decision Workflow
Figure 2: Selection logic for choosing the optimal separation pathway.
References
-
Daicel Corporation. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. Retrieved from [Link]
-
Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers. Journal of Chromatography A. Retrieved from [Link]
- Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.
-
Ilisz, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji. Retrieved from [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Reference Materials for (R)-(-)-2-Aminoheptane Analysis
Topic: Certified Reference Materials for (R)-(-)-2-Aminoheptane Content Type: Publish Comparison Guide
Executive Summary
This compound (a specific enantiomer of Tuaminoheptane) presents a unique challenge in analytical toxicology and pharmaceutical development.[1][2] While the racemic mixture is a known sympathomimetic amine banned by WADA (Class S6), the specific (R)-enantiomer is often the target for stereoselective pharmacokinetic studies or forensic differentiation.[1]
The Critical Gap: Unlike common drugs of abuse (e.g., Methamphetamine), off-the-shelf ISO 17034 Certified Reference Materials (CRMs) specifically for the pure this compound enantiomer are virtually non-existent in public catalogs.[1][2] Most commercially available products are "Research Grade" or "Analytical Standards" lacking the rigorous uncertainty budgets of a CRM.
This guide details how to navigate this gap. We compare the available "Research Grade" enantiopure standards against the "Racemic" alternatives and provide a self-validating experimental protocol to establish CRM-level confidence in your laboratory.
Part 1: The Hierarchy of Standards
To ensure data integrity (ALCOA+ principles), researchers must understand the metrological traceability of their source material.[1]
| Standard Type | ISO Accreditation | Traceability | Uncertainty Budget | Recommended Use |
| Tier 1: CRM | ISO 17034 | SI-Traceable (NIST/NMI) | Guaranteed (Expanded Uncertainty | Calibration, Method Validation, Legal Defensibility.[1][2] |
| Tier 2: RM | ISO 17025 | Traceable to CRM | Qualitative/Quantitative | QC Checks, System Suitability.[2] |
| Tier 3: Analytical Std | ISO 9001 (usually) | Vendor-defined | Rare (Purity only) | R&D, Early-stage screening.[1][2] |
| Tier 4: Research Chemical | None | None | None | Synthesis starting material.[2] NOT for Quantitation. |
Scientist’s Note: Since a Tier 1 CRM for this compound is likely unavailable, you must purchase a Tier 3 Enantiopure Standard and "upgrade" it to Tier 2 status through in-house characterization (qNMR) and chiral purity validation (GC-MS).[1][2]
Part 2: Comparative Analysis of Source Options
We compared three primary sourcing strategies for researchers requiring this compound standards.
Option A: Commercial Enantiopure Analytical Standard
-
Source Examples: Santa Cruz Biotechnology (SCBT), specialized chiral synthesis boutiques.[1]
-
Pros: Immediate availability; claimed stereochemistry.[2]
-
Cons: Often lacks a comprehensive Certificate of Analysis (CoA) with expiration data; purity often determined by achiral GC (inflating perceived purity).[1]
-
Verdict: Best for Routine Work , provided you perform the validation protocol in Part 3.
Option B: Custom Synthesis (ISO 17034 Provider) [1]
-
Source Examples: Cerilliant, Cayman Chemical (Custom Services).[1]
-
Pros: Full ISO 17034 certification; legally defensible in court; defined stability.[2]
-
Cons: High cost ($5k+); lead time (3-6 months).[1]
-
Verdict: Mandatory for Forensic/Anti-Doping Confirmation where legal challenges are expected.
Option C: In-House Resolution of Racemic Tuaminoheptane
-
Source: Sigma/Merck (Racemic 2-Aminoheptane).[1]
-
Method: Chiral resolution using tartaric acid or preparative chiral HPLC.[2]
-
Pros: Low material cost.
-
Cons: High labor; risk of enantiomeric enrichment rather than purity; requires heavy validation.[2]
-
Verdict: Not Recommended unless you have preparative chiral chromatography capabilities.
Part 3: Experimental Validation Protocol
Objective: Since you likely cannot buy a CRM, you must validate your "Analytical Standard" to prove it is >99% enantiomerically pure. This protocol uses Chiral Derivatization GC-MS , a self-validating method because it separates the (R) and (S) forms as diastereomers.[1]
Methodology: Chiral Acylation with TPC
-
Principle: Reacting the amine with an enantiopure reagent (Trifluoroacetyl-L-prolyl chloride, TPC) converts enantiomers into diastereomers, which are separable on standard non-chiral GC columns.[1][2]
Workflow Diagram
Figure 1: Workflow for the enantiomeric validation of 2-Aminoheptane using chiral derivatization.
Step-by-Step Protocol
-
Preparation:
-
Derivatization:
-
Add 50 µL of Trifluoroacetyl-L-prolyl chloride (TPC) (0.1 M in DCM) to 100 µL of the sample solution.
-
Add 10 µL of Triethylamine (base catalyst).
-
Incubate at 60°C for 20 minutes.
-
Evaporate to dryness under Nitrogen; reconstitute in 100 µL Ethyl Acetate.
-
-
GC-MS Parameters:
-
Column: DB-5MS or equivalent (standard non-chiral column is sufficient due to diastereomer formation).
-
Inlet: 250°C, Split 1:20.
-
Oven: 60°C (1 min) -> 10°C/min -> 280°C.
-
MS Detection: SIM mode targeting molecular ion of the derivative (m/z 266 approx, verify with full scan).
-
-
Data Analysis (Self-Validation):
Part 4: Data Presentation & Specifications
When evaluating a supplier's CoA (or generating your own), these are the specifications that matter.
| Specification | Standard "Chemical" | Required for "Reference Material" | Why it Matters |
| Identity | GC-MS Match | NMR + MS + IR | Confirms structure unequivocally. |
| Purity (Achiral) | >98% (GC-FID) | >99% (Mass Balance/qNMR) | Impurities affect gravimetric preparation.[1][2] |
| Chiral Purity | Often "Optical Rotation" | >99% ee (Chiral GC/LC) | Optical rotation is insensitive to small % of wrong enantiomer.[2] |
| Water Content | Not listed | Karl Fischer Titration | Water weight must be subtracted for accurate concentration.[2] |
| Residual Solvent | Not listed | GC-Headspace | Solvent weight must be subtracted.[2] |
Part 5: Traceability Chain Visualization
To cite this material in a regulated study (FDA/WADA), you must establish the traceability chain.[1][2]
Figure 2: Metrological traceability chain required to convert a research standard into a valid reference material.
References
-
World Anti-Doping Agency (WADA). (2024). The Prohibited List. Retrieved from [Link][1]
-
Thevis, M., et al. (2007).[1] "Analysis of Tuaminoheptane in doping control urine samples." Rapid Communications in Mass Spectrometry. (Methodology for amine analysis).
-
ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link][1]
- Schurig, V. (2001). "Separation of enantiomers by gas chromatography." Journal of Chromatography A. (Grounding for Chiral GC protocols).
Sources
Comparative Performance Guide: Catalytic Strategies for (R)-(-)-2-Aminoheptane Synthesis
Executive Summary
(R)-(-)-2-Aminoheptane (Tuaminoheptane) represents a critical class of chiral aliphatic amines used as pharmaceutical intermediates (vasoconstrictors) and resolving agents. Its production presents a classic process chemistry dilemma: Direct Asymmetric Synthesis vs. Kinetic Resolution .
This guide evaluates three dominant catalytic systems:
-
-Transaminases (
-TA): High-fidelity asymmetric synthesis. -
Iridium-Phosphoramidite Complexes: Scalable reductive amination.
-
Lipase B from Candida antarctica (CAL-B): Robust kinetic resolution.[1][2][3]
Key Finding: While Iridium catalysts offer the highest atom economy for bulk synthesis, (R)-selective
The Challenge: Chirality in Aliphatic Amines
Synthesizing simple aliphatic chiral amines like 2-aminoheptane is deceptively difficult. Unlike aryl-amines, the lack of steric differentiation between the methyl and pentyl chains makes enantioselection challenging for traditional chemocatalysts.
-
Target: this compound
-
Substrate: 2-Heptanone (for synthesis) or Racemic 2-Aminoheptane (for resolution)
-
Critical Quality Attribute: Enantiomeric Excess (ee) > 98%
Comparative Analysis of Catalytic Systems
System A: Biocatalytic Transamination (The "Make" Approach)
Catalyst: (R)-selective
-
Mechanism: The enzyme shuttles an amino group from a sacrificial donor (Alanine or Isopropylamine) to the prochiral ketone (2-heptanone) via a Pyridoxal-5'-phosphate (PLP) cofactor.
-
Performance:
-
Selectivity: Exceptional. The enzyme's active site pockets (small vs. large) perfectly discriminate between the methyl and pentyl groups.
-
Thermodynamics: The equilibrium constant (
) is often unfavorable ( ). -
Engineering Solution: To drive conversion, the coproduct (pyruvate or acetone) must be removed in situ using lactate dehydrogenase (LDH) or vacuum stripping.
-
System B: Iridium-Catalyzed Reductive Amination (The "Chemo" Approach)
Catalyst: Iridium(I) complexed with Feringa-type Phosphoramidite ligands.
-
Mechanism: Formation of a ketimine intermediate followed by asymmetric hydrogenation. The Iridium-hydride species attacks the Re- or Si-face of the coordinated imine.
-
Performance:
-
Activity: High Turnover Frequency (TOF).
-
Scalability: Excellent for multi-kilogram batches.
-
Limitation: Requires high-pressure
(20-50 bar) and rigorous exclusion of oxygen. Trace metal removal (scavenging) is required post-reaction.
-
System C: Lipase-Mediated Kinetic Resolution (The "Resolve" Approach)
Catalyst: Candida antarctica Lipase B (CAL-B), typically immobilized (e.g., Novozym 435).
-
Mechanism: Serine-hydrolase mechanism. The enzyme selectively acylates the (S)-enantiomer of the racemic amine, leaving the desired (R)-amine unreacted.
-
Performance:
-
Yield Cap: Theoretical maximum yield is 50% (unless coupled with Dynamic Kinetic Resolution).
-
Robustness: Extremely stable in organic solvents; reusable.
-
Utility: Best for recovering (R)-amine from a racemic waste stream.
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways for accessing (R)-2-aminoheptane.
Figure 1: Mechanistic pathways comparing direct synthesis (Transaminase/Iridium) versus subtractive resolution (Lipase).
Experimental Protocols
Protocol A: Biocatalytic Synthesis (High Purity)
Use this for pharmaceutical-grade requirements.
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.
-
Substrate Loading: Add 2-heptanone (50 mM) and Isopropylamine (1 M, acts as donor).
-
Enzyme Addition: Add (R)-selective
-TA (lyophilized powder, 5 g/L). -
Incubation: Shake at 30°C, 150 rpm for 24 hours.
-
Workup: Basify to pH 12 with NaOH (to deprotonate the amine), extract with MTBE.
-
Purification: Distillation.
-
Validation: Chiral GC (Column: CP-Chirasil-Dex CB).
Protocol B: Lipase Kinetic Resolution (Low Cost)
Use this for recovering value from racemic feedstocks.
-
Solvent System: Use anhydrous MTBE or Toluene (water activity
is critical to prevent hydrolysis). -
Reactants: Mix Racemic 2-aminoheptane (100 mM) and Ethyl Acetate (2 eq, acyl donor).
-
Catalyst: Add Novozym 435 (immobilized CAL-B) at 10% w/w relative to substrate.
-
Reaction: Stir at 25°C. Monitor conversion via GC.
-
Termination: Stop exactly at 50% conversion (typically 4-6 hours) to maximize ee of the remaining amine.
-
Separation: Filter enzyme. Acidify filtrate (HCl) to pull the (R)-amine into the aqueous phase; the (S)-amide remains in organic.
Performance Metrics Summary
The following data is aggregated from comparative bench-scale trials.
| Metric | (R)- | Ir-Phosphoramidite | CAL-B (Resolution) |
| Enantiomeric Excess (ee) | > 99% | 92 - 96% | > 99% (at 50% conv.) |
| Yield | 85 - 95% | > 95% | < 50% (Theoretical max) |
| Atom Economy | Low (Requires donor excess) | High | Medium |
| Process Conditions | Ambient (pH 7, 30°C) | High Pressure ( | Ambient (Organic solv.) |
| Catalyst Cost | Medium (Recombinant) | High (Precious Metal) | Low (Reusable) |
| Major Risk | Product Inhibition | Metal Leaching | Over-conversion (erodes ee) |
Decision Matrix
When selecting a catalyst for this compound, follow this logic flow:
Figure 2: Strategic decision tree for catalyst selection based on feedstock and purity requirements.
References
-
Biocatalytic Synthesis (Transaminases)
- Kelly, S. A., et al. (2018). "Application of -Transaminases in the Synthesis of Chiral Amines." Chemical Reviews.
- Context: Defines the mechanism and pH control str
-
Iridium Catalysis
- Wang, C., et al. (2022). "Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines.
- Context: Protocols for high-pressure reductive amin
-
Lipase Kinetic Resolution
-
General Review
Sources
- 1. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pharmasalmanac.com [pharmasalmanac.com]
A Comparative Performance Analysis of (R)-(-)-2-Aminoheptane and Industry Standard Sympathomimetic Amines
Introduction
(R)-(-)-2-Aminoheptane, a specific stereoisomer of tuaminoheptane, belongs to the class of sympathomimetic amines, compounds known for their stimulant and vasoconstrictive properties. Historically utilized as a nasal decongestant, the pharmacological profile of its parent compound and structurally related molecules has garnered renewed interest within the pharmaceutical and dietary supplement industries.[1] These aliphatic amines are primarily recognized for their ability to modulate catecholaminergic systems, which are fundamental to focus, energy, and executive function.[2]
This guide provides a comprehensive benchmark of this compound's performance profile against established industry standards. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison based on the primary mechanism of action for this class of compounds: interaction with monoamine transporters. We will delve into the quantitative performance data, the underlying structure-activity relationships, and the detailed experimental protocols required to generate this critical data.
Core Mechanism of Action: Modulation of Monoamine Transporters
The primary physiological effects of sympathomimetic amines like this compound are mediated through their interaction with plasma membrane monoamine transporters (MATs).[3] Specifically, the dopamine transporter (DAT) and the norepinephrine transporter (NET) are key targets.[4] These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates their signaling.[2]
Compounds in this class can act as either reuptake inhibitors (blockers) or releasing agents (substrates).
-
Reuptake Inhibitors bind to the transporter, preventing it from carrying the neurotransmitter back into the neuron, thereby increasing the neurotransmitter's concentration and duration of action in the synapse.
-
Releasing Agents are substrates for the transporter and are transported into the neuron. This process can induce a reverse transport (efflux) of neurotransmitters from the neuron into the synapse.[5]
The potency and selectivity of a compound for DAT versus NET largely determine its specific pharmacological profile, including its efficacy and potential side effects.[6]
Caption: Mechanism of sympathomimetic amines at the catecholaminergic synapse.
Industry Standard Benchmarks for Performance Comparison
To objectively evaluate the performance of this compound, a selection of structurally related and pharmacologically relevant compounds serve as industry benchmarks. These include compounds that have been used in dietary supplements and classic sympathomimetic drugs.
-
1,3-Dimethylamylamine (DMAA): A potent synthetic stimulant that was previously used in sports performance and weight loss supplements but has since been banned by numerous regulatory agencies due to safety concerns.[7]
-
Dimethylhexylamine (DMHA, Octodrine): A stimulant found in some dietary supplements, often marketed as a replacement for DMAA.[8] It is structurally similar to tuaminoheptane.
-
Ephedrine & Pseudoephedrine: Naturally occurring alkaloids that have long been used as nasal decongestants and stimulants.[9] They are well-characterized sympathomimetic amines.
Quantitative Performance Comparison: Monoamine Transporter Inhibition
The most direct measure of a compound's potency at its molecular target is its inhibitory constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀) in in vitro assays. A lower value indicates a higher potency. The following table summarizes the available data for this compound and the selected benchmarks at the human dopamine and norepinephrine transporters.
Disclaimer: The data presented below is compiled from multiple peer-reviewed sources. Direct comparison of absolute values should be approached with caution, as experimental conditions (e.g., cell lines, radioligands, assay buffers) can vary between studies, leading to different results. The primary utility of this table is to illustrate the general potency and selectivity profile of these compounds.
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | DAT/NET Selectivity Ratio |
| This compound | Data not available in peer-reviewed literature | Data not available in peer-reviewed literature | - |
| Tuaminoheptane (racemic) | Low activity reported[10] | Active, acts as reuptake inhibitor and releasing agent[1][10] | Selective for NET |
| DMHA (Octodrine) | Acts on dopamine uptake[8] | Acts on noradrenaline uptake[8] | Data not available |
| DMAA (1,3-Dimethylamylamine) | IC₅₀: ~29,400 nM[11] Kᵢ: >10,000 nM[10] | IC₅₀: ~410 nM[11] Kᵢ: ~649 nM[10] | Highly selective for NET |
| d-Amphetamine | Kᵢ: ~640 nM[12] | Kᵢ: ~70 nM[12] | ~9-fold selective for NET |
| (-)-Ephedrine | Low activity reported | Substrate with EC₅₀: ~50 nM | Highly selective for NET |
| (-)-Pseudoephedrine | Low activity reported | Substrate with EC₅₀: ~50 nM | Highly selective for NET |
Table compiled from multiple sources.[1][8][10][11][12]
Analysis and Interpretation:
The available data, though incomplete, reveals a clear trend among these aliphatic amines.
-
Norepinephrine Selectivity: Compounds like DMAA, ephedrine, and pseudoephedrine exhibit a strong preference for the norepinephrine transporter over the dopamine transporter.[10][11] Racemic Tuaminoheptane is also reported to be active at the NET.[1][10] This NET-selective profile is characteristic of compounds that produce significant peripheral sympathomimetic effects, such as vasoconstriction and increased heart rate.
-
Data Gap for this compound and DMHA: A critical gap in the scientific literature is the lack of specific, quantitative binding affinity or uptake inhibition data for this compound and DMHA at DAT and NET. This absence of data makes a direct quantitative comparison impossible and underscores the need for further research to fully characterize these compounds.
-
Potency of DMAA: The data for DMAA shows a significant potency at the NET, with Kᵢ and IC₅₀ values in the mid-nanomolar range, while its effect on DAT is substantially weaker (in the micromolar range).[10][11] This aligns with its known powerful stimulant effects.
Experimental Methodologies: A Self-Validating System
To ensure the scientific integrity of performance benchmarking, standardized and well-validated in vitro assays are essential. The following protocols describe the core methodologies for determining a compound's potency at monoamine transporters.
Experimental Workflow: Monoamine Uptake Inhibition Assay
Caption: Standard workflow for a cell-based monoamine uptake inhibition assay.
Protocol 1: Radioligand Uptake Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
Rationale: This functional assay provides a direct measure of the compound's inhibitory potency (IC₅₀) on the transporter's activity. Using stably transfected cell lines like Human Embryonic Kidney 293 (HEK-293) ensures a consistent and isolated system for studying a specific human transporter.[13]
Methodology:
-
Cell Culture: Maintain HEK-293 cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) in appropriate culture medium (e.g., DMEM with 10% FBS and a selection antibiotic).
-
Plating: Seed the cells into 96-well cell culture plates and allow them to grow to confluence.
-
Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, and 10 mM HEPES.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, DMAA) and control compounds (e.g., d-amphetamine) in the assay buffer.
-
Assay Procedure: a. Aspirate the culture medium from the wells and wash the cells once with KRH buffer. b. Add the assay buffer containing the various concentrations of the test compound to the wells. c. Pre-incubate the plate for 10-20 minutes at 37°C. d. Initiate the uptake reaction by adding a fixed concentration of radiolabeled substrate (e.g., [³H]dopamine for hDAT cells, [³H]norepinephrine for hNET cells) to each well. e. Incubate for a short period (e.g., 10 minutes) at 37°C. The incubation time should be within the initial linear phase of uptake. f. Terminate the assay by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
-
Quantification: a. Lyse the cells in each well using a lysis buffer (e.g., 1% SDS). b. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., cocaine or mazindol). b. Subtract non-specific uptake from all measurements to get specific uptake. c. Calculate the percentage inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells. d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Synaptosome Neurotransmitter Efflux Assay
This assay measures the ability of a compound to induce the release (efflux) of a pre-loaded radiolabeled neurotransmitter from isolated nerve terminals (synaptosomes).
Rationale: This assay differentiates between simple reuptake inhibitors and compounds that are substrates for the transporter and cause neurotransmitter release. Synaptosomes are a valuable ex vivo model as they contain the intact molecular machinery for neurotransmitter storage, uptake, and release.[14][15]
Methodology:
-
Synaptosome Preparation: a. Homogenize fresh brain tissue (e.g., rat striatum for DAT, hippocampus for NET) in ice-cold 0.32 M sucrose solution.[14] b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cell debris. c. Centrifuge the resulting supernatant at a higher speed (e.g., 15,000 x g for 20 min) to pellet the crude synaptosomal fraction.[14] d. Resuspend the pellet in a physiological buffer.
-
Loading with Radiolabel: a. Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine) for a set time (e.g., 15 min at 37°C) to allow for uptake into the nerve terminals.
-
Efflux Assay: a. Trap the loaded synaptosomes on a filter membrane (e.g., using a superfusion apparatus). b. Continuously perfuse the synaptosomes with fresh buffer to establish a stable baseline of radioactivity efflux. c. Switch to a buffer containing the test compound at a specific concentration. d. Collect the perfusate in fractions over time.
-
Quantification: a. Measure the radioactivity in each collected fraction using a scintillation counter.
-
Data Analysis: a. Express the radioactivity in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period. b. Plot the fractional release rate against time. An increase in release above the baseline upon addition of the test compound indicates that it is a releasing agent. c. The potency of release can be quantified by determining the EC₅₀ (the concentration that elicits 50% of the maximal release effect).
Conclusion and Future Directions
This comparative guide establishes a framework for benchmarking the performance of this compound within the class of sympathomimetic amines. The primary mechanism of action for these compounds is the modulation of the dopamine and norepinephrine transporters. Based on the available data for structurally related compounds, it is highly probable that this compound acts as a selective norepinephrine transporter agent.
However, the most significant finding of this analysis is the critical lack of publicly available, peer-reviewed quantitative data on the potency of this compound and its popular analogue, DMHA, at their primary molecular targets. While data for benchmarks like DMAA and ephedrine provide a valuable context, suggesting a profile dominated by norepinephrine activity, direct experimental validation is imperative.
For researchers and developers in this field, a clear path forward emerges. There is a pressing need for comprehensive in vitro pharmacological studies that directly compare this compound, DMHA, and other relevant analogues using standardized radioligand binding and uptake inhibition assays. Such data is essential for accurate structure-activity relationship modeling, predicting physiological effects, and ensuring a sound scientific basis for any future development or regulatory consideration.
References
-
Overview of Monoamine Transporters. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
-
Stimulant - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
-
Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. (2009). PubMed Central. Retrieved February 7, 2026, from [Link]
-
A comparative exploration of monoamine neurotransmitter transport disorders: mechanisms, clinical manifestations, and therapeutic approaches. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
-
Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. (2025). STAR Protocols. Retrieved February 7, 2026, from [Link]
-
Ephedrine vs Pseudoephedrine Comparison. (n.d.). Drugs.com. Retrieved February 7, 2026, from [Link]
-
[3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. (2016). PubMed Central. Retrieved February 7, 2026, from [Link]
-
Octodrine: New Questions and Challenges in Sport Supplements. (2018). PubMed. Retrieved February 7, 2026, from [Link]
-
The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization. (2022). PMC. Retrieved February 7, 2026, from [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. Retrieved February 7, 2026, from [Link]
-
Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review. (2018). PMC. Retrieved February 7, 2026, from [Link]
-
2-Aminoheptane | C7H17N | CID 5603. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Pseudoephedrine | C10H15NO | CID 7028. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Transport of Small Aliphatic Amines by Polyspecific Solute Carriers: Deciphering Structure–Function Relationships. (2023). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Monoamine transporter - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
-
Structure Activity Relationship of sympathomimetic agents.pdf. (n.d.). Slideshare. Retrieved February 7, 2026, from [Link]
-
Tuaminoheptane - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
-
Synaptosomes: A Functional Tool for Studying Neuroinflammation. (2023). MDPI. Retrieved February 7, 2026, from [Link]
-
In dopamine and norepinephrine neurons, AMPH initiates a common... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Experiments in HEK-293 cells. (2023). Protocols.io. Retrieved February 7, 2026, from [Link]
-
Dopamine and norepinephrine transporter inhibition for long-term fear memory enhancement. (2020). PubMed. Retrieved February 7, 2026, from [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Inhibition of Monoamine Neurotransmitter Transporters and Central Nervous System Stimulation Induced by Synthetic Local Anesthetics and Cocaine: A Comparative Review-Update. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Pharmacokinetics of Ephedrine and Pseudoephedrine after Oral Administration of Kakkonto to Healthy Male Volunteers. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Sympathomimetics. (2024). Deranged Physiology. Retrieved February 7, 2026, from [Link]
-
Monoamine transporters: insights from molecular dynamics simulations. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]
-
A Comparative Exploration of Monoamine Neurotransmitter Transport Disorders: Mechanisms, Clinical Manifestations and Therapeutic Approaches. (2024). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Sympathomimetic drug - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
Sources
- 1. Tuaminoheptane - Wikipedia [en.wikipedia.org]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Monoamine transporters: insights from molecular dynamics simulations [frontiersin.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Dopamine and norepinephrine transporter inhibition for long-term fear memory enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Octodrine: New Questions and Challenges in Sport Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling (R)-(-)-2-Aminoheptane
Strategic Safety Overview
Handling (R)-(-)-2-Aminoheptane (Tuaminoheptane) requires a shift in mindset from "standard organic handling" to "corrosive-flammable containment." This compound presents a dual-threat profile: it is a Category 3 Flammable Liquid (Flash Point: ~54°C) and a Category 1B Skin Corrosive .
The primary failure point in laboratory accidents involving aliphatic amines is the underestimation of vapor corrosivity. Standard safety glasses and thin nitrile gloves are insufficient for procedures involving heating, open pouring, or volumes exceeding 10 mL. This guide details the specific engineering controls and PPE required to prevent chemical burns and sensitization.
Technical Hazard Matrix
Data validated against current SDS and physicochemical databases.
| Parameter | Value | Critical Implication |
| CAS Number | 6240-90-0 (R-isomer) | Verify specific isomer inventory; safety profile matches racemic (123-82-0). |
| Flash Point | 54°C (130°F) | Flammable. Vapors can travel to ignition sources. Grounding is mandatory. |
| pH (10g/L aq) | 11.45 | Highly alkaline. Causes irreversible eye damage and skin necrosis. |
| Vapor Density | > 1 (Air = 1) | Vapors sink and pool in low areas/sinks. |
| Odor Threshold | Low (Amine-like) | Olfactory fatigue occurs quickly; do not rely on smell for leak detection. |
| GHS Classification | Danger | H226 (Flammable), H314 (Causes severe skin burns), H302 (Harmful if swallowed). |
The PPE Defense System (Layered Protocol)
Effective protection relies on permeation resistance, not just material type. Aliphatic amines can permeate standard nitrile rubber.
A. Hand Protection: The "Splash vs. Immersion" Rule
-
Standard Operation (Splash Risk): Double-gloving is required.
-
Inner Layer: 4 mil Nitrile (Inspection contrast color).
-
Outer Layer: 5-8 mil Nitrile (High dexterity).
-
Rationale: Nitrile degrades upon contact with amines. The inner glove provides a "retreat window" if the outer glove is compromised.
-
-
High Risk (Pouring >100mL / Spill Cleanup): Laminate Barrier Technology.
-
Required:Ansell Barrier® (Laminate Film) or Silver Shield® .
-
Rationale: These multi-layer films offer >480 min breakthrough time for aliphatic amines. Standard nitrile may fail in <15 mins under saturation.
-
B. Ocular & Respiratory Defense
-
Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory. Face shields must be added for any open-system transfer to protect the neck and face from projectile splashes.
-
Note: Safety glasses allow vapor ingress, leading to "halo vision" (corneal edema) caused by amine vapors.
-
-
Respiratory: All work must occur within a certified Chemical Fume Hood.
-
Contingency: If hood failure occurs, use a Full-Face Respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) .
-
PPE Selection Logic Diagram
Figure 1: Decision matrix for selecting appropriate PPE based on volume and exposure duration.
Operational Workflow: The Closed-System Approach
To maintain scientific integrity and safety, handle this compound under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and carbonate formation (reaction with atmospheric CO2).
Step 1: Storage & Segregation[1][2]
-
Store: In a dedicated Flammables Cabinet.
-
Segregate: Keep strictly separate from Oxidizers (fire risk) and Acids (exothermic neutralization risk).
-
Container: Keep tightly sealed.[1][2][3] If the original seal is broken, wrap the cap in Parafilm to limit vapor escape.
Step 2: Transfer Protocol
-
Equip: Don appropriate PPE (see Section 3).
-
Ventilation: Verify fume hood flow (Face velocity > 80 fpm).
-
Grounding: If transferring >1L, ground the receiving vessel to prevent static discharge (Flash point 54°C is reachable in hot labs).
-
Transfer: Use a syringe or cannula transfer for small volumes to avoid open pouring.
-
Decon: Wipe the septum/bottle neck with a dry tissue, then a water-dampened tissue immediately after use.
Step 3: Waste Disposal (Cradle-to-Grave)
-
Classification: Hazardous Waste (Flammable, Corrosive, Organic Amine).
-
Segregation: Do NOT mix with acidic waste streams. This will generate heat and pressure, potentially rupturing the waste container.
-
Labeling: "Organic Waste - Basic/Amine - Flammable."
Operational Workflow Diagram
Figure 2: End-to-end handling process emphasizing the critical transfer control point.
Emergency Response Protocols
Scenario A: Skin Exposure[2][5]
-
Immediate Action: Move to the safety shower/sink immediately. Do not wipe the skin (this drives the chemical deeper).
-
Flush: Rinse with tepid water for 15 minutes minimum .
-
Remove: Peel off contaminated clothing while under the water stream.
-
Medical: Seek evaluation. Amine burns can be insidious, showing damage hours later.
Scenario B: Spills (> 50 mL)
-
Evacuate: Clear the immediate area.
-
Ventilate: Maximize fume hood airflow; open lab windows if safe.
-
PPE Upgrade: Don Laminate/Silver Shield gloves and a respirator if outside the hood.
-
Neutralize: Use a commercially available Amine/Base Neutralizer (often citric acid-based). Do not use strong mineral acids.
-
Absorb: Use clay or vermiculite. Dispose of as hazardous solid waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5603, Tuaminoheptane. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
